5-Ethynyl-2-fluorobenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-ethynyl-2-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO/c1-2-7-3-4-9(10)8(5-7)6-11/h1,3-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLROWFLLVGAIRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001300435 | |
| Record name | Benzaldehyde, 5-ethynyl-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001300435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1440535-11-4 | |
| Record name | Benzaldehyde, 5-ethynyl-2-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1440535-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 5-ethynyl-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001300435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Ethynyl-2-fluorobenzaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Fluorinated Ethynyl Scaffold
5-Ethynyl-2-fluorobenzaldehyde, identified by its CAS number 1440535-11-4, is a bifunctional aromatic compound that has garnered significant interest in the field of medicinal chemistry and drug discovery.[1] Its structure, featuring a reactive aldehyde, a versatile terminal alkyne, and a strategically placed fluorine atom, makes it a valuable building block for the synthesis of complex molecular architectures and bioactive compounds. The incorporation of a fluorine atom can profoundly influence a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, binding affinity, and lipophilicity, often leading to improved drug candidates.[2] Concurrently, the ethynyl group serves as a handle for a variety of chemical transformations, most notably the highly efficient and bioorthogonal "click chemistry". This guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, offering insights for its effective utilization in research and development.
Physicochemical Properties and Safety Data
A clear understanding of the fundamental properties and safety profile of a chemical is paramount for its handling and application in a laboratory setting.
| Property | Value | Source |
| CAS Number | 1440535-11-4 | [1] |
| Molecular Formula | C₉H₅FO | [1] |
| Molecular Weight | 148.13 g/mol | [1] |
| Appearance | Not explicitly stated, likely a solid | |
| Storage | Inert atmosphere, 2-8°C | [1] |
Safety Summary:
This compound is classified as a hazardous substance.[1][3]
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
For comprehensive safety information, it is imperative to consult the full Safety Data Sheet (SDS) provided by the supplier.
Synthesis of this compound: A Focus on Sonogashira Coupling
The most logical and widely employed method for the synthesis of aryl alkynes such as this compound is the Sonogashira cross-coupling reaction.[4][5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.
Retrosynthetic Analysis
A logical retrosynthetic approach for this compound involves disconnecting the ethynyl group, leading back to a halogenated 2-fluorobenzaldehyde precursor and an acetylene equivalent. The most common starting material for this synthesis is 5-bromo-2-fluorobenzaldehyde.
Caption: Retrosynthetic analysis for this compound.
Experimental Protocol: Sonogashira Coupling
The following is a representative, detailed protocol for the synthesis of this compound via a Sonogashira coupling reaction.
Step 1: Sonogashira Coupling of 5-Bromo-2-fluorobenzaldehyde with Ethynyltrimethylsilane
This step involves the palladium and copper co-catalyzed coupling of 5-bromo-2-fluorobenzaldehyde with ethynyltrimethylsilane. The trimethylsilyl (TMS) group is a common protecting group for terminal alkynes.
Caption: Sonogashira coupling of 5-Bromo-2-fluorobenzaldehyde.
Methodology:
-
To a solution of 5-bromo-2-fluorobenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) (3:1 v/v) is added ethynyltrimethylsilane (1.2 eq).
-
The solution is degassed by bubbling with argon or nitrogen for 15-20 minutes.
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq) and copper(I) iodide (CuI) (0.04 eq) are added to the reaction mixture.
-
The reaction mixture is stirred at room temperature under an inert atmosphere for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalysts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 5-((trimethylsilyl)ethynyl)-2-fluorobenzaldehyde.
Step 2: Deprotection of the Trimethylsilyl Group
The TMS group is typically removed under mild basic conditions to yield the terminal alkyne.
Methodology:
-
The purified 5-((trimethylsilyl)ethynyl)-2-fluorobenzaldehyde (1.0 eq) is dissolved in a mixture of methanol and THF (1:1 v/v).
-
Potassium carbonate (K₂CO₃) (1.5 eq) is added to the solution.
-
The reaction mixture is stirred at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography to yield this compound.
Spectroscopic Characterization
Expected ¹H NMR (in CDCl₃):
-
Aldehyde proton (CHO): A singlet around δ 10.0-10.4 ppm.
-
Aromatic protons: A series of multiplets in the aromatic region (δ 7.0-8.0 ppm), showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The fluorine atom will induce further splitting.
-
Acetylenic proton (C≡CH): A singlet around δ 3.0-3.5 ppm.
Expected ¹³C NMR (in CDCl₃):
-
Aldehyde carbon (C=O): A signal in the range of δ 185-195 ppm.
-
Aromatic carbons: Multiple signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant.
-
Alkynyl carbons (C≡C): Two signals in the range of δ 75-90 ppm.
Expected IR (Infrared) Spectroscopy:
-
Aldehyde C=O stretch: A strong absorption band around 1690-1710 cm⁻¹.[7]
-
Terminal alkyne C≡C stretch: A weak to medium absorption band around 2100-2140 cm⁻¹.
-
Acetylenic C-H stretch: A sharp, characteristic absorption band around 3250-3300 cm⁻¹.
-
Aromatic C-H stretch: Absorptions above 3000 cm⁻¹.
-
C-F stretch: A strong absorption in the fingerprint region, typically around 1100-1250 cm⁻¹.
Chemical Reactivity and Applications in Medicinal Chemistry
The utility of this compound as a building block stems from the distinct reactivity of its functional groups.
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile electrophilic center that readily undergoes nucleophilic addition reactions. This allows for the construction of a wide variety of molecular scaffolds. Common transformations include:
-
Reductive amination: To form substituted benzylamines.
-
Wittig reaction: To generate alkenes.
-
Aldol condensation: To form α,β-unsaturated carbonyl compounds.
-
Grignard and organolithium reactions: To produce secondary alcohols.
Reactions of the Ethynyl Group: The Power of Click Chemistry
The terminal alkyne is a key functional group for participating in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[8][9] This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for bioconjugation and the synthesis of complex molecules under mild conditions.[8]
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Experimental Protocol: General Procedure for Click Chemistry
-
Dissolve this compound (1.0 eq) and the desired organic azide (1.0-1.2 eq) in a suitable solvent system (e.g., a mixture of t-butanol and water).
-
Add a solution of copper(II) sulfate (CuSO₄) (0.05-0.1 eq).
-
Add a freshly prepared solution of sodium ascorbate (0.1-0.2 eq) to reduce Cu(II) to the active Cu(I) species.
-
Stir the reaction mixture at room temperature for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can be isolated by extraction and purified by column chromatography or recrystallization.
Applications in the Synthesis of Bioactive Molecules
The combination of the fluorinated aromatic ring and the versatile functional groups makes this compound a valuable precursor for the synthesis of various bioactive compounds, including enzyme inhibitors and receptor modulators.[10][11][12] For instance, the aldehyde can be used to construct heterocyclic systems, while the alkyne can be used to introduce other functionalities or link to other molecules. The fluorine atom can enhance the biological activity and pharmacokinetic profile of the final compound.
Conclusion
This compound is a strategically designed building block with significant potential in medicinal chemistry and organic synthesis. Its efficient synthesis via the Sonogashira coupling, coupled with the orthogonal reactivity of its aldehyde and ethynyl groups, provides a powerful platform for the generation of diverse and complex molecular entities. The presence of the fluorine atom further enhances its utility by offering a means to fine-tune the properties of the target molecules. As the demand for novel and effective therapeutic agents continues to grow, the application of such versatile building blocks will undoubtedly play a crucial role in the advancement of drug discovery.
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Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. NIH National Library of Medicine, National Center for Biotechnology Information. (2022-09-29). [Link]
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Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]
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Synthesis of 5-ethynyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine via Sonogashira reaction. ResearchGate. [Link]
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Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]
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Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2- Fluorobenzaldehydeoxime. International Journal of ChemTech Research. [Link]
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Sonogashira Coupling. Chemistry LibreTexts. (2024-08-05). [Link]
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Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. ResearchGate. [Link]
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Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry (RSC Publishing). [Link]
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Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]
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Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. NIH. (2024-09-30). [Link]
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Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. NIH. [Link]
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(PDF) Click chemistry for labeling and detection of biomolecules. ResearchGate. (2025-08-09). [Link]
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19 F NMR analysis of the enzymatic conversion of 2-fluorobenzaldehyde... ResearchGate. [Link]
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Safety Data Sheet: 5-Ethynyl-2'-deoxyuridine (EdU). Carl ROTH. (2016-05-23). [Link]
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Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents. PMC - PubMed Central. (2019-10-31). [Link]
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A Comprehensive Technical Guide to 5-Ethynyl-2-fluorobenzaldehyde: Properties, Synthesis, and Applications in Modern Chemistry
Executive Summary: 5-Ethynyl-2-fluorobenzaldehyde is a trifunctional aromatic compound of significant interest to researchers in medicinal chemistry, chemical biology, and materials science. Its molecular architecture, featuring an aldehyde, a terminal alkyne (ethynyl group), and a fluorine atom on a benzene ring, offers a unique combination of reactive handles and modulatory properties. The aldehyde serves as a classical point for derivatization, the ethynyl group is a premier substrate for bioorthogonal "click chemistry," and the fluorine atom can profoundly influence metabolic stability and binding affinity. This guide provides an in-depth analysis of its physicochemical properties, outlines a robust synthetic methodology with mechanistic insights, details its core applications, and presents essential safety and handling protocols.
Physicochemical Properties and Characterization
This compound is a solid at room temperature, distinguished by its unique trifunctional nature. The molecular weight of this compound is 148.13 g/mol .[1] Understanding its core properties is fundamental to its effective application in research and synthesis.
| Property | Value | Source |
| Molecular Weight | 148.13 g/mol | [1] |
| Chemical Formula | C₉H₅FO | [1] |
| CAS Number | 1440535-11-4 | [1] |
| SMILES | C#CC1=CC(=C(C=C1)F)C=O | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
Structural Insights and Functional Group Causality:
-
Fluorine Atom (at C2): The strategic placement of a highly electronegative fluorine atom ortho to the aldehyde group has significant electronic and steric implications. It can modulate the reactivity of the aldehyde and influence the conformation of the molecule. In a drug development context, fluorine substitution is a well-established strategy to enhance metabolic stability by blocking potential sites of oxidation and to increase binding affinity with target proteins through favorable electrostatic interactions.[2][3]
-
Ethynyl Group (at C5): The terminal alkyne is the cornerstone of this molecule's utility in chemical biology. It is the key reactant in the aza-Diels-Alder reaction and, most notably, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click chemistry."[4] This allows for the precise and efficient covalent ligation of the molecule to biomolecules or surfaces that have been tagged with an azide group.
-
Aldehyde Group (at C1): The formyl group is a versatile chemical handle for a wide array of classical organic transformations. It can undergo nucleophilic addition, reductive amination to form secondary or tertiary amines, Wittig reactions to form alkenes, and condensation reactions to generate Schiff bases or other heterocyclic systems. This functionality makes it an excellent anchor point for building molecular complexity.
Synthesis and Mechanistic Insights
A common and efficient method for synthesizing this compound involves a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is the method of choice for forming carbon-carbon bonds between a terminal alkyne and an aryl halide.
Proposed Synthetic Workflow: Sonogashira Coupling
Caption: Workflow for the synthesis of this compound via Sonogashira coupling.
Detailed Experimental Protocol (Hypothetical):
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 5-bromo-2-fluorobenzaldehyde (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq), and copper(I) iodide (0.04 eq).
-
Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous triethylamine (3.0 eq) via syringe, followed by ethynyltrimethylsilane (1.2 eq).
-
Causality: An inert atmosphere is critical to prevent the oxidative degradation of the Pd(0) species (formed in situ) and to avoid oxidative homo-coupling of the alkyne. Triethylamine acts as both a solvent and a base to neutralize the HBr formed during the catalytic cycle.
-
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 50°C and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite to remove catalyst residues. Concentrate the filtrate under reduced pressure.
-
Deprotection: Dissolve the crude TMS-protected intermediate in methanol. Add potassium carbonate (2.0 eq) and stir at room temperature for 2 hours.
-
Causality: The trimethylsilyl (TMS) group is used as a protecting group for the terminal alkyne to prevent side reactions. It is easily removed under mild basic conditions.
-
-
Purification: Neutralize the mixture with 1M HCl, extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography to yield this compound.
Core Applications in Research and Development
Bioorthogonal Chemistry and Bioconjugation
The ethynyl group is the molecule's gateway to bioorthogonal chemistry. The CuAAC reaction enables the formation of a stable triazole linkage between the alkyne and an azide-functionalized molecule (e.g., a protein, nucleic acid, or cell surface). This reaction is highly specific, efficient, and can be performed in complex biological media.
Experimental Workflow: Click Chemistry Labeling
Caption: General workflow for labeling an azide-modified biomolecule using click chemistry.
Step-by-Step Protocol: Labeling an Azide-Modified Protein
-
Stock Solutions: Prepare a 10 mM stock of this compound in DMSO. Prepare a 50 mM stock of sodium ascorbate in water (freshly made). Prepare a 10 mM stock of copper(II) sulfate in water.
-
Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein (e.g., at 1 mg/mL in PBS), this compound (to a final concentration of 100 µM), and sodium ascorbate (to a final concentration of 1 mM).
-
Causality: Sodium ascorbate is a reducing agent that reduces the Cu(II) precatalyst to the active Cu(I) species required for the cycloaddition. An excess is used to prevent re-oxidation by dissolved oxygen.
-
-
Initiation: Add copper(II) sulfate (to a final concentration of 50 µM) to initiate the reaction.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Analysis: The resulting protein conjugate can be analyzed via SDS-PAGE, where a shift in molecular weight will be observed, or used for further applications where the fluorobenzaldehyde moiety can be targeted.
Building Block in Medicinal Chemistry
This compound is an invaluable starting material for creating complex molecules in drug discovery programs. The aldehyde provides a key point for diversification, allowing chemists to rapidly generate libraries of related compounds for structure-activity relationship (SAR) studies.
Conceptual Derivatization Pathways
Caption: Potential synthetic pathways originating from the aldehyde group.
The presence of the fluorine atom can improve the pharmacokinetic profile of the final drug candidate.[3] For instance, fluorinated compounds often exhibit increased lipophilicity, which can enhance membrane permeability, and greater metabolic stability, leading to a longer in vivo half-life.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous, and appropriate precautions must be taken.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1] |
Recommended Handling and Storage Protocols:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[5]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[5]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust. Ensure adequate ventilation.
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Keep in a cool, dry, and well-ventilated area at the recommended temperature of 2-8°C.[1][5]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[5]
Conclusion
This compound is more than a simple chemical; it is a sophisticated molecular tool. The convergence of three distinct and highly valuable functional groups—an aldehyde for traditional synthesis, an alkyne for modern click chemistry, and a fluorine atom for property modulation—makes it a powerful building block for innovation. For researchers and drug development professionals, this compound offers a reliable and versatile platform for constructing novel therapeutics, creating advanced biological probes, and developing new materials. Its continued application is poised to drive significant advances across the chemical and biological sciences.
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Introduction: The Strategic Importance of 5-Ethynyl-2-fluorobenzaldehyde
An In-Depth Technical Guide to the Synthesis of 5-Ethynyl-2-fluorobenzaldehyde
This compound (CAS RN: 1440535-11-4, Formula: C₉H₅FO) is a highly versatile bifunctional building block that has garnered significant interest in the fields of medicinal chemistry, drug development, and materials science.[1] Its unique structure, featuring a reactive aldehyde group and a terminal alkyne, allows for orthogonal chemical modifications. The terminal alkyne is a key functional group for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, the cornerstone of "click chemistry".[2][3][4] The aldehyde provides a handle for reductive amination, condensation reactions, or conversion to other functional groups. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of derivative molecules, making it a valuable substituent in modern drug design.
This guide provides a comprehensive, field-proven synthetic route to this compound, focusing on the causality behind experimental choices and presenting robust, self-validating protocols suitable for implementation in a research or process development setting.
Retrosynthetic Analysis: A Logic-Driven Approach
A sound synthetic strategy begins with a logical retrosynthetic analysis. The target molecule, this compound, can be disconnected at the aryl-alkyne C-C bond. This disconnection points directly to the Sonogashira cross-coupling reaction, a powerful and reliable method for forming sp²-sp carbon-carbon bonds.[5][6] This suggests a precursor, a 5-halo-2-fluorobenzaldehyde, which can be coupled with a suitable acetylene equivalent. To ensure a practical and cost-effective synthesis, we select 5-bromo-2-fluorobenzaldehyde as our key intermediate, which itself can be synthesized from the readily available starting material, 2-fluorobenzaldehyde.
Caption: Retrosynthetic pathway for this compound.
Part 1: Synthesis of the Key Precursor: 5-Bromo-2-fluorobenzaldehyde
Rationale and Strategic Considerations
The choice of the halogen atom on the aryl precursor is critical for the success of the Sonogashira coupling. The reactivity order for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F.[7][8] While an iodo-substituted precursor would be more reactive, 5-bromo-2-fluorobenzaldehyde offers an excellent balance of high reactivity, stability, and cost-effectiveness of the starting materials. It is readily synthesized via electrophilic aromatic substitution (bromination) of 2-fluorobenzaldehyde. The fluorine and aldehyde groups are ortho, para-directing and meta-directing, respectively. However, the ortho, para-directing effect of the fluorine atom is stronger, guiding the incoming electrophile (bromine) primarily to the position para to the fluorine, which is the desired C5 position.
Detailed Experimental Protocol: Bromination of 2-Fluorobenzaldehyde
This protocol is adapted from established procedures for the bromination of activated and moderately deactivated aromatic rings.[9][10]
Step 1: Reaction Setup
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 500 mL of a concentrated sulfuric acid solution.
-
Begin stirring and cool the flask in an ice-water bath to maintain an internal temperature below 10°C.
Step 2: Reagent Addition
-
In a separate beaker, carefully prepare a mixture of 124.1 g (1.0 mol) of 2-fluorobenzaldehyde and 167 g (1.0 mol) of potassium bromate.
-
Slowly add this mixture to the stirred sulfuric acid solution via the dropping funnel over a period of 2-3 hours.
-
Causality Check: The slow, portion-wise addition is crucial to control the exothermic reaction and prevent the formation of over-brominated byproducts. The temperature should be rigorously maintained at or below 90°C throughout the addition.[10]
Step 3: Reaction and Work-up
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours to ensure complete conversion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, carefully pour the reaction mixture over 1000 mL of ice water.
-
Extract the aqueous layer with methyl tert-butyl ether (MTBE) (3 x 300 mL).
-
Combine the organic layers and wash sequentially with a saturated aqueous sodium sulfite solution (to quench any remaining bromine), water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.[10]
Step 4: Purification
-
Purify the crude product by vacuum distillation, collecting the fraction at 63-65°C / 3 mmHg to obtain pure 5-bromo-2-fluorobenzaldehyde as a clear liquid.[9]
Data Summary: 5-Bromo-2-fluorobenzaldehyde
| Parameter | Value | Reference |
| Appearance | Colorless to light yellow oil | |
| Molecular Formula | C₇H₄BrFO | [11] |
| Molecular Weight | 203.01 g/mol | [11] |
| Typical Yield | 75-88% | [9][10] |
| Purity (by GC) | >97% | [10] |
| Boiling Point | 63-65°C @ 3 mmHg | [9] |
Part 2: The Core Transformation: Sonogashira Cross-Coupling
Core Principles and Mechanistic Insight
The Sonogashira reaction is a robust method for coupling terminal alkynes with aryl or vinyl halides.[8][12] The reaction is catalyzed by a palladium(0) complex and requires a copper(I) co-catalyst (typically CuI) and a mild amine base (e.g., triethylamine or diisopropylamine). The reaction proceeds through two interconnected catalytic cycles.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Rationale for Using a Protected Alkyne
While acetylene gas can be used, its handling is hazardous. Furthermore, terminal alkynes can undergo oxidative homocoupling (Glaser coupling) under Sonogashira conditions, leading to undesired symmetrical diynes. To circumvent these issues, (trimethylsilyl)acetylene (TMSA) is employed as a superior acetylene surrogate.[13] The bulky trimethylsilyl (TMS) group prevents homocoupling and makes the reagent an easily handled liquid. The TMS group is then efficiently removed in a subsequent step.
Detailed Experimental Protocol: Sonogashira Coupling
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 5-bromo-2-fluorobenzaldehyde (10.15 g, 50 mmol), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 702 mg, 1.0 mmol, 2 mol%), and copper(I) iodide (CuI, 190 mg, 1.0 mmol, 2 mol%).
-
Solvent and Reagents: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous and degassed triethylamine (150 mL), followed by (trimethylsilyl)acetylene (TMSA, 7.1 mL, 55 mmol).
-
Reaction Conditions: Stir the mixture at room temperature for 12-16 hours. The reaction can be gently heated to 40-50°C to accelerate the conversion if necessary.
-
Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, e.g., 98:2) to afford 2-fluoro-5-((trimethylsilyl)ethynyl)benzaldehyde.
Part 3: The Final Step: Silyl Group Deprotection
Rationale and Method Selection
The final step is the cleavage of the silicon-carbon bond to unmask the terminal alkyne. This is most commonly and efficiently achieved using a fluoride ion source, owing to the exceptionally high strength of the silicon-fluoride bond.[14] Tetrabutylammonium fluoride (TBAF) is a common choice, but for substrates where TBAF might be too basic, milder conditions such as potassium carbonate in methanol can be employed.[13][14][15]
Detailed Experimental Protocol: TMS Deprotection
-
Reaction Setup: Dissolve the 2-fluoro-5-((trimethylsilyl)ethynyl)benzaldehyde (approx. 50 mmol) obtained from the previous step in methanol (200 mL) in a round-bottom flask.
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 13.8 g, 100 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up: Remove the methanol under reduced pressure. Add water (150 mL) to the residue and extract with diethyl ether or ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting crude product can be further purified by flash chromatography on silica gel (hexane/ethyl acetate gradient) to yield this compound as a solid.
Final Product Data and Storage
| Parameter | Value | Reference |
| Appearance | White to off-white solid | |
| Molecular Formula | C₉H₅FO | [1] |
| Molecular Weight | 148.14 g/mol | [1] |
| Overall Yield | 60-75% (over 3 steps) | |
| Purity (by HPLC/NMR) | >98% | |
| Storage | Store at 2-8°C under an inert atmosphere | [1] |
Overall Synthesis Workflow
The complete three-step synthesis provides a reliable and scalable route to high-purity this compound.
Caption: Three-step synthesis route to this compound.
Conclusion
This guide outlines a robust and efficient three-step synthesis of this compound, commencing from commercially available 2-fluorobenzaldehyde. The strategy hinges on a controlled electrophilic bromination followed by a high-yielding Sonogashira cross-coupling with a protected acetylene source, and concludes with a mild deprotection. Each step has been rationalized based on established chemical principles, and the protocols provided are detailed for direct implementation. The resulting product is a key synthetic intermediate, poised for use in a wide array of applications, from the construction of complex pharmaceutical agents to the development of novel functional materials.
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ResearchGate. Synthesis of 5-ethynyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine via Sonogashira reaction. Available at: [Link]
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PubMed. 5-Ethynyl-2'-deoxyuridine labeling detects proliferating cells in the regenerating avian cochlea. Available at: [Link]
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PubMed. 5-Ethynyl-2'-deoxycytidine as a new agent for DNA labeling: detection of proliferating cells. Available at: [Link]
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Organic Chemistry Portal. Substituted arene synthesis by alkynylation. Available at: [Link]
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ResearchGate. Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Available at: [Link]
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ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Available at: [Link]
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MDPI. A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Available at: [Link]
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Chemistry LibreTexts. Aryl Halides. Available at: [Link]
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Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]
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SciELO México. Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Available at: [Link]
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A Technical Guide to the Solubility of 5-Ethynyl-2-fluorobenzaldehyde for Pharmaceutical Research and Development
Abstract
5-Ethynyl-2-fluorobenzaldehyde is an important building block in medicinal chemistry and drug discovery, valued for its utility in constructing complex molecular architectures. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and screening protocols. This in-depth technical guide provides a comprehensive overview of the physicochemical properties of this compound, discusses its expected solubility profile based on molecular structure, and presents a detailed, field-proven experimental protocol for accurately determining its thermodynamic solubility. This document is intended for researchers, chemists, and drug development professionals seeking to optimize their experimental workflows and ensure reliable, reproducible results.
Introduction and Significance
This compound is a substituted aromatic aldehyde featuring three key functional groups: an aldehyde, a fluorine atom, and an ethynyl (acetylene) group. This unique combination makes it a versatile reagent in organic synthesis. The aldehyde allows for a wide range of classical transformations (e.g., reductive amination, Wittig reactions, condensation reactions), while the terminal alkyne is a key functional handle for modern coupling reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry."
The solubility of this compound is a critical parameter that dictates its handling and application. In drug discovery, poor solubility can lead to challenges in:
-
Reaction Kinetics: Inhomogeneous reaction mixtures can result in slower reaction rates, lower yields, and the formation of impurities.
-
Purification: Selecting appropriate solvent systems for crystallization or chromatography is dependent on differential solubility.
-
High-Throughput Screening (HTS): Inconsistent solubility in assay buffers (often containing co-solvents like DMSO) can lead to unreliable biological data and false negatives.[1]
-
Formulation: For preclinical studies, achieving a desired concentration in a pharmaceutically acceptable vehicle is essential.
This guide provides the foundational knowledge and practical methodology to address these challenges effectively.
Physicochemical Properties and Predicted Solubility Profile
A molecule's solubility is governed by its polarity, size, and its ability to form intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) with the solvent. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₅FO | [2] |
| Molecular Weight | 148.13 g/mol | [2] |
| Appearance | Solid (predicted) | Inferred from structure |
| CAS Number | 1440535-11-4 | [2] |
Structural Analysis and Qualitative Solubility Prediction:
-
Polar Moieties: The molecule contains a polar aldehyde group (-CHO) and a polar carbon-fluorine bond. The aldehyde can act as a hydrogen bond acceptor.
-
Nonpolar Moieties: The benzene ring and the ethynyl group are nonpolar, hydrophobic regions.
Based on the principle of "like dissolves like," we can predict the following general solubility trends:
-
High Solubility: Expected in polar aprotic solvents that can engage in dipole-dipole interactions and solvate the aromatic ring. Examples include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF), and Acetone. The solubility of similar ethynyl-containing compounds in DMSO is well-documented.[3][4]
-
Moderate Solubility: Expected in chlorinated solvents like Dichloromethane (DCM) and Chloroform, and in esters like Ethyl Acetate.
-
Low to Negligible Solubility: Expected in nonpolar aliphatic solvents such as Hexane and Heptane, where the polar groups cannot be effectively solvated. Similarly, due to the dominant hydrophobic character, solubility in aqueous buffers is expected to be very low. The related compound 2-fluorobenzaldehyde is described as insoluble in water.[5]
While these predictions provide a useful starting point, precise, quantitative data must be determined empirically. The following section provides a robust protocol for this purpose.
Experimental Determination of Thermodynamic Solubility
For drug discovery and development, determining the thermodynamic (equilibrium) solubility is crucial as it represents the true maximum concentration of a compound in a solvent under stable conditions.[1][6] The Shake-Flask Method is the gold-standard technique for this measurement due to its accuracy and reliability.[6][7]
The workflow involves adding an excess of the solid compound to the test solvent, agitating the mixture until equilibrium is reached, removing the undissolved solid, and quantifying the concentration of the dissolved compound in the supernatant.
Workflow for Shake-Flask Solubility Determination
Caption: Experimental workflow for the Shake-Flask Method.
Detailed Step-by-Step Protocol
A. Materials and Equipment
-
This compound (solid)
-
Organic solvents (HPLC-grade or higher)[7]
-
Glass vials (e.g., 4 mL) with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.45 µm PTFE for organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
B. Protocol Steps
-
Preparation of Calibration Standards:
-
Rationale: A calibration curve is essential for accurately converting the analytical signal (e.g., peak area from HPLC) into a concentration.
-
Procedure: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile). Perform a series of serial dilutions to create at least five standard solutions that bracket the expected solubility range. Analyze these standards by HPLC-UV to generate a linear calibration curve.
-
-
Sample Preparation:
-
Rationale: Using a visible excess of solid ensures that the resulting solution is truly saturated.[6]
-
Procedure: To a glass vial, add an excess amount of solid this compound (e.g., 5-10 mg). Record the exact amount if performing a gravimetric analysis, though it is not strictly necessary for this protocol. Add a precise volume of the test solvent (e.g., 2.0 mL).
-
-
Equilibration:
-
Rationale: Achieving thermodynamic equilibrium is the most critical step for accuracy. Short incubation times may measure kinetic solubility, which is often higher and less stable than thermodynamic solubility. An 18-24 hour period is standard.[1][8]
-
Procedure: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Shake the vials for 18-24 hours. After this period, visually confirm that undissolved solid remains at the bottom of the vial.
-
-
Sample Filtration:
-
Rationale: Physical removal of all undissolved microparticulates is mandatory. Any solid carried over into the analysis will falsely inflate the measured solubility. A syringe filter is a highly effective method.
-
Procedure: Allow the vials to stand undisturbed for 30 minutes to let the solid settle. Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.45 µm syringe filter and dispense the clear filtrate into a clean analysis vial.
-
-
Dilution and Quantification:
-
Rationale: The concentration of the saturated solution may be too high for the linear range of the detector. Dilution brings the sample into the quantifiable range of the calibration curve.
-
Procedure: Perform an accurate, documented dilution of the filtrate. For example, dilute 100 µL of the filtrate into 900 µL of the mobile phase (a 1:10 dilution). Analyze this diluted sample by HPLC-UV.
-
-
Calculation:
-
Rationale: To determine the final solubility value.
-
Procedure: Determine the concentration of the diluted sample from the calibration curve. Multiply this concentration by the dilution factor to obtain the solubility of this compound in the test solvent.
-
Example: If the diluted sample concentration is 0.15 mg/mL and the dilution factor was 10, the solubility is 1.5 mg/mL.
-
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
Hazard Statements: The compound is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled).[2]
-
Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[9] Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere as recommended by suppliers.[2]
Conclusion
References
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
Jena Bioscience. (2023). 5-Ethynyl-2'-deoxyuridine (5-EdU). Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
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A Technical Guide to the Applications of 5-Ethynyl-2-fluorobenzaldehyde: A Trifunctional Linchpin in Modern Synthesis
Executive Summary: 5-Ethynyl-2-fluorobenzaldehyde is a uniquely versatile synthetic building block, strategically equipped with three distinct functional groups—an aldehyde, a terminal alkyne, and an ortho-fluorine substituent. This trifunctional arrangement provides a powerful platform for the efficient construction of complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The aldehyde serves as a classical handle for elaboration, the alkyne is a premier reactive partner for modern coupling and cycloaddition reactions, and the fluorine atom offers a means to fine-tune crucial physicochemical and pharmacological properties. This guide provides an in-depth exploration of the core reactivity of this compound, showcases its application in the synthesis of high-value compounds like kinase inhibitors, details robust experimental protocols, and offers a forward-looking perspective on its potential.
The Strategic Value of a Trifunctional Building Block
In the intricate process of designing and synthesizing novel chemical entities, the efficiency of a synthetic route is paramount. Building blocks that offer multiple, orthogonally reactive sites are invaluable assets. This compound (C₉H₅FO) is a prime example of such a scaffold[1]. Its power lies in the synergistic interplay of its three functional groups:
-
The Aldehyde: A cornerstone of organic synthesis, the aldehyde group is a versatile electrophile. It readily participates in a wide array of transformations, including reductive aminations, Wittig reactions, and aldol condensations, allowing for the straightforward introduction of diverse side chains and heterocyclic systems[2].
-
The Terminal Alkyne (Ethynyl Group): The ethynyl group is a gateway to some of the most powerful and reliable reactions in modern chemistry. It is the key substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship "click chemistry" reaction, enabling the facile and irreversible linkage of molecular fragments[3][4]. Furthermore, it is an exceptional partner in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, for the formation of carbon-carbon bonds with aryl or vinyl halides[5][6]. In the context of drug design, the rigid, linear geometry of the ethynyl linker can act as a precise spacer or engage in critical binding interactions within a protein's active site[7].
-
The Ortho-Fluoro Substituent: The strategic placement of a fluorine atom on the aromatic ring is a well-established strategy in medicinal chemistry[8][9]. Fluorine's high electronegativity can profoundly influence a molecule's properties by altering pKa, improving metabolic stability by blocking sites of oxidative metabolism, and enhancing binding affinity through favorable electrostatic or hydrogen bonding interactions[8][10][11].
This unique combination makes this compound a highly sought-after starting material for creating libraries of complex molecules with diverse functionalities and tailored pharmacological profiles.
Core Reactivity and Synthetic Utility
The synthetic utility of this compound stems from the ability to selectively address each of its functional groups. This controlled, stepwise reactivity allows for the logical and efficient assembly of complex target molecules.
Caption: Core reactivity pathways of this compound.
Application Spotlight: Synthesis of Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology, and the development of potent and selective kinase inhibitors is a primary focus of pharmaceutical research[12][13]. The structural features of this compound make it an ideal scaffold for building these inhibitors.
The Ethynyl Group in Kinase Binding
Many potent kinase inhibitors, classified as Type I or Type II, bind within the ATP-binding pocket of the kinase domain[14]. The ethynyl group can play a crucial role in achieving high affinity and selectivity. For instance, the third-generation inhibitor Ponatinib utilizes an ethynyl linker to successfully target the T315I "gatekeeper" mutation in BCR-ABL, a common source of resistance to earlier drugs[7]. This rigid linker allows the molecule to span the active site and access deeper hydrophobic pockets, accommodating the bulkier isoleucine residue while maintaining key interactions[7].
Case Study: A Synthetic Route to a Quinazoline-Based Pan-Trk Inhibitor Scaffold
Tropomyosin receptor kinases (TrkA/B/C) are targets for cancers harboring NTRK gene fusions[15]. A fluorinated quinazoline scaffold has been developed for pan-Trk inhibitors, and this compound is a key starting material for its synthesis and subsequent radiolabeling for PET imaging applications[15]. The synthesis demonstrates the logical application of the aldehyde and alkyne functionalities.
Caption: Workflow for synthesizing a Trk inhibitor scaffold.
In this workflow, the aldehyde is first utilized in a reductive amination reaction to couple with a substituted amino-quinazoline core. The resulting intermediate, which now bears the crucial ethynyl handle, can then undergo a Sonogashira coupling with a second, diverse aryl halide fragment to complete the inhibitor scaffold. This modular approach is highly amenable to creating a library of analogs for structure-activity relationship (SAR) studies.
Quantitative Data Summary
The derivatives of such scaffolds show potent activity against their target kinases. While specific data for compounds derived directly from this compound are proprietary or embedded in broader chemical series, representative inhibitory concentrations for advanced kinase inhibitors often fall in the nanomolar range.
| Kinase Target Family | Representative Inhibitor Type | Typical IC₅₀ Range (nM) | Reference |
| TrkA/B/C | Quinazoline-based Type-II | 85-650 | [15] |
| CLK3 | Pan-CLK Inhibitor (VS-77) | 300 | [16] |
| EGFR/HER2 | Isophthalic Acid Derivatives | Comparable to Lapatinib at 10 µM | [17] |
Application in Chemical Biology: Bioconjugation and Probe Development
The concept of "click chemistry" describes reactions that are high-yielding, wide in scope, and simple to perform, making them ideal for biological applications[4]. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction, and the terminal alkyne of this compound makes it a perfect substrate for this transformation[18].
This reactivity allows the molecule to be used as a building block for creating chemical probes. For example, a bioactive molecule synthesized from this aldehyde can be "clicked" onto a reporter molecule, such as a fluorescent dye or a biotin tag[19]. This enables researchers to visualize the localization of the molecule in cells or to isolate its protein targets for further study[3][20].
Caption: Workflow for creating chemical probes via click chemistry.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed, field-proven protocols for key transformations involving this compound.
Protocol: Sonogashira Coupling with an Aryl Bromide
This protocol describes a robust method for forming a C(sp²)-C(sp) bond, a cornerstone reaction in the synthesis of kinase inhibitors and other complex aromatic systems[5][6][21].
Materials:
-
This compound (1.0 eq)
-
Aryl Bromide (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous, degassed Tetrahydrofuran (THF)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, Pd(PPh₃)₂Cl₂, and CuI.
-
Solvent Addition: Add anhydrous, degassed THF via syringe, followed by triethylamine. Stir the mixture for 5 minutes at room temperature to ensure dissolution and catalyst activation.
-
Substrate Addition: Add this compound to the reaction mixture.
-
Reaction: Heat the reaction to 60 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature and concentrate it under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous ammonium chloride solution and brine[22].
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired arylalkyne product.
Causality Note: The use of a copper(I) co-catalyst is crucial for facilitating the transmetalation step in the catalytic cycle, allowing the reaction to proceed under milder conditions than copper-free variants[6]. Triethylamine acts as both the base to deprotonate the terminal alkyne and as a solvent.
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the formation of a stable 1,4-disubstituted 1,2,3-triazole ring, linking an alkyne-containing fragment (derived from this compound) to an azide-containing fragment[3][4].
Materials:
-
Alkyne-functionalized molecule (1.0 eq)
-
Azide-functionalized molecule (1.05 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.3 eq)
-
Solvent: A 1:1 mixture of t-Butanol and water
Procedure:
-
Preparation: In a round-bottom flask, dissolve the alkyne-functionalized molecule and the azide-functionalized molecule in the t-BuOH/water solvent system.
-
Catalyst Addition: To this solution, add sodium ascorbate, followed by copper(II) sulfate. The sodium ascorbate reduces the Cu(II) to the active Cu(I) species in situ.
-
Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours and can be monitored by TLC or LC-MS. A color change to green or blue is indicative of the presence of the copper catalyst.
-
Workup: Upon completion, dilute the reaction mixture with water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane)[22].
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by flash chromatography or recrystallization.
Causality Note: This reaction's reliability and specificity in aqueous conditions make it exceptionally suitable for bioconjugation, as it does not interfere with most biological functional groups[18].
Future Outlook and Emerging Applications
The utility of this compound is far from exhausted. As synthetic methodologies advance, its applications are set to expand. Future directions include:
-
PET Imaging Agents: The fluorine atom can be substituted with the positron-emitting isotope ¹⁸F, making derivatives of this scaffold prime candidates for developing novel PET radiotracers for in vivo imaging and pharmacokinetic studies[8][15].
-
Covalent Inhibitors: The aldehyde or alkyne can be incorporated into warheads designed for covalent and irreversible binding to protein targets, a strategy gaining traction for overcoming drug resistance.
-
Materials Science: The rigid, aromatic, and reactive nature of this building block makes it a candidate for the synthesis of novel organic materials, such as conductive polymers or porous frameworks.
References
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PubMed. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. Available from: [Link]
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PubMed. Applications of Fluorine in Medicinal Chemistry. Available from: [Link]
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MDPI. Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Available from: [Link]
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ScienceDirect. Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Available from: [Link]
-
National Center for Biotechnology Information. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Available from: [Link]
-
ResearchGate. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Available from: [Link]
-
PubMed. 5-Ethynyl-2'-deoxycytidine as a new agent for DNA labeling: detection of proliferating cells. Available from: [Link]
-
National Center for Biotechnology Information. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. Available from: [Link]
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MDPI. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Available from: [Link]
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Wikipedia. Sonogashira coupling. Available from: [Link]
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SETA BioMedicals. Fluorescent Dyes for Click Chemistry (azide and DBCO derivatives). Available from: [Link]
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Royal Society of Chemistry. Kinases Home. Available from: [Link]
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National Center for Biotechnology Information. Research towards selective inhibition of the CLK3 kinase. Available from: [Link]
-
MDPI. Impact of Tyrosine Kinase Inhibitors on the Expression Pattern of Epigenetic Regulators. Available from: [Link]
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MDPI. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Available from: [Link]
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-
National Center for Biotechnology Information. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Available from: [Link]
-
PubMed. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Available from: [Link]
-
ACS Publications. Structural Analysis of the Binding of Type I, I1/2, and II Inhibitors to Eph Tyrosine Kinases. Available from: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
-
ResearchGate. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Available from: [Link]
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- 5. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. researchgate.net [researchgate.net]
Methodological & Application
The Strategic Application of 5-Ethynyl-2-fluorobenzaldehyde in the Synthesis of Bioactive Molecules: Advanced Protocols and Methodologies
Introduction: Unveiling the Potential of a Trifunctional Building Block
In the landscape of modern medicinal chemistry and drug discovery, the rational design of synthetic pathways towards novel bioactive molecules is paramount.[1] The strategic selection of starting materials that offer multiple points for diversification is a key tactic in the efficient generation of compound libraries with enhanced pharmacological profiles. 5-Ethynyl-2-fluorobenzaldehyde emerges as a preeminent scaffold in this regard, possessing a unique trifecta of reactive functional groups: a terminal alkyne, an aldehyde, and a fluorine atom. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging the synthetic versatility of this compound. We will explore core synthetic transformations, provide detailed, field-proven protocols, and discuss the rationale behind these methodologies, grounding our discussion in established chemical principles.
The aldehyde functionality serves as a versatile handle for the construction of various heterocyclic systems and for the introduction of diverse substituents through reactions such as reductive amination.[2] The terminal alkyne is a gateway to a vast chemical space via powerful C-C bond-forming reactions, most notably the Sonogashira coupling and azide-alkyne cycloaddition ("click chemistry").[3][4] The fluorine atom, a common feature in many modern pharmaceuticals, can enhance metabolic stability, binding affinity, and membrane permeability of the final bioactive molecule. This strategic placement of a fluorine atom ortho to the aldehyde can also influence the reactivity of the aldehyde group.
This document is structured to provide not just a set of instructions, but a comprehensive understanding of why certain synthetic choices are made, thereby empowering researchers to adapt and innovate in their own drug discovery programs.
Core Synthetic Methodologies: A Practical Guide
The true power of this compound lies in its ability to undergo a variety of chemical transformations with high efficiency and selectivity. Below, we detail the protocols for three of the most impactful reactions, providing insights into the underlying mechanisms and experimental considerations.
Sonogashira Coupling: Forging Aryl-Alkyne Scaffolds
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[3] For this compound, this reaction allows for the direct attachment of various aryl and heteroaryl moieties, which are common pharmacophores in many classes of drugs, including kinase inhibitors.
Protocol 1: Palladium-Catalyzed Sonogashira Coupling of this compound with an Aryl Bromide
This protocol outlines a general procedure for the coupling of this compound with a substituted aryl bromide. The choice of phosphine ligand and base can be critical and may require optimization for specific substrates.[6]
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 148.14 | 1.0 | 1.0 |
| Aryl Bromide (e.g., 4-bromoanisole) | 187.04 | 1.1 | 1.1 |
| Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) | 701.90 | 0.03 | 0.03 |
| CuI (Copper(I) iodide) | 190.45 | 0.05 | 0.05 |
| Triethylamine (TEA) | 101.19 | 3.0 | 3.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 10 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (148 mg, 1.0 mmol), the aryl bromide (e.g., 4-bromoanisole, 206 mg, 1.1 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF (10 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.[7] Dilute the residue with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation. Maintaining an inert atmosphere is crucial for catalytic activity.
-
Copper(I) Co-catalyst: The role of CuI is to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, facilitating the coupling reaction.
-
Triethylamine (TEA): TEA serves as a base to deprotonate the terminal alkyne, forming the reactive acetylide. It also scavenges the HBr generated during the reaction.
-
Anhydrous Solvents: The use of anhydrous solvents is important to prevent quenching of the basic and organometallic species involved in the catalytic cycle.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
"Click chemistry" encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[8] The CuAAC reaction, which forms a stable 1,2,3-triazole linkage between an alkyne and an azide, is a prime example.[4] This reaction is exceptionally useful for conjugating the this compound core to other molecules, such as peptides, sugars, or other drug fragments, to create complex bioactive hybrids.[9]
Protocol 2: CuAAC Reaction of this compound with an Organic Azide
This protocol describes a typical procedure for the "click" reaction. The use of a copper(II) salt with a reducing agent to generate the active copper(I) catalyst in situ is a common and reliable method.[10]
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 148.14 | 1.0 | 1.0 |
| Organic Azide (e.g., Benzyl Azide) | 133.15 | 1.05 | 1.05 |
| CuSO₄·5H₂O (Copper(II) sulfate pentahydrate) | 249.69 | 0.05 | 0.05 |
| Sodium Ascorbate | 198.11 | 0.1 | 0.1 |
| tert-Butanol/Water (1:1) | - | 10 mL | - |
Step-by-Step Procedure:
-
Reactant Solution: In a 25 mL round-bottom flask, dissolve this compound (148 mg, 1.0 mmol) and the organic azide (e.g., benzyl azide, 140 mg, 1.05 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
Catalyst Addition: To this solution, add sodium ascorbate (20 mg, 0.1 mmol) followed by copper(II) sulfate pentahydrate (12.5 mg, 0.05 mmol).
-
Reaction: Stir the mixture vigorously at room temperature for 6-12 hours. The reaction is often accompanied by a color change. Monitor for completion by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography or recrystallization to yield the 1,4-disubstituted triazole product.
Self-Validating System:
-
High Yields: Click reactions are known for their high efficiency, and a successful reaction should provide the triazole product in excellent yield.
-
Spectroscopic Confirmation: The formation of the triazole ring can be readily confirmed by ¹H NMR spectroscopy (a characteristic singlet for the triazole proton) and mass spectrometry (the expected molecular ion peak).
-
Regioselectivity: The copper-catalyzed reaction reliably produces the 1,4-disubstituted triazole isomer.
Reductive Amination: Introducing Nitrogen-Containing Moieties
Reductive amination is a robust and versatile method for forming C-N bonds.[11] It proceeds via the initial formation of an imine or iminium ion from the aldehyde and an amine, followed by in situ reduction to the corresponding amine.[2] This reaction allows for the introduction of a wide array of primary and secondary amines at the aldehyde position of this compound, providing access to a diverse range of potentially bioactive compounds.
Protocol 3: One-Pot Reductive Amination of this compound
This protocol utilizes sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for reductive aminations.[12]
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 148.14 | 1.0 | 1.0 |
| Primary or Secondary Amine (e.g., Morpholine) | 87.12 | 1.2 | 1.2 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | 1.5 |
| Dichloromethane (DCM) | - | 15 mL | - |
| Acetic Acid (optional) | 60.05 | catalytic | - |
Step-by-Step Procedure:
-
Reactant Solution: In a 50 mL round-bottom flask, dissolve this compound (148 mg, 1.0 mmol) and the amine (e.g., morpholine, 0.10 mL, 1.2 mmol) in dichloromethane (15 mL).
-
Imine Formation: Stir the solution at room temperature for 30-60 minutes. For less reactive amines, a catalytic amount of acetic acid (1-2 drops) can be added to facilitate imine formation.[13]
-
Reduction: Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (15 mL). Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to afford the desired amine.
Authoritative Grounding:
The choice of STAB as the reducing agent is based on its mildness and selectivity. Unlike stronger reducing agents like sodium borohydride, STAB does not readily reduce the starting aldehyde, allowing for the efficient formation of the imine intermediate prior to reduction. This one-pot procedure is highly efficient and avoids the isolation of the often-unstable imine intermediate.[12]
Applications in Kinase Inhibitor Synthesis
The methodologies described above are particularly relevant to the synthesis of kinase inhibitors, a major class of targeted cancer therapeutics.[14][15] Many kinase inhibitors feature a heterocyclic core that can be constructed or functionalized using the reactions of this compound. For instance, the aldehyde can be used to build pyrimidine or quinazoline rings, while the ethynyl group, functionalized via Sonogashira coupling, can be used to introduce key binding motifs that occupy the hydrophobic pocket of the kinase active site.[16]
Example Synthetic Strategy:
A hypothetical synthetic route towards a novel kinase inhibitor could involve an initial Sonogashira coupling to introduce a solubilizing group or a key pharmacophore, followed by a condensation reaction with a suitable amine to form a heterocyclic core, and finally, a click reaction to attach a targeting moiety or a fluorescent probe.
Conclusion
This compound represents a powerful and versatile building block for the synthesis of bioactive molecules. Its unique combination of reactive handles allows for the application of robust and high-yielding synthetic methodologies, including Sonogashira coupling, click chemistry, and reductive amination. The detailed protocols and the rationale behind the experimental choices provided in this application note are intended to serve as a valuable resource for researchers in drug discovery. By understanding and applying these methods, scientists can efficiently generate diverse libraries of novel compounds with the potential to address a wide range of therapeutic targets.
References
-
Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PubMed Central. Available at: [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. National Institutes of Health. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Perspectives of 5-ethynyl-2'-deoxyuridine click reaction with fluorochrome azides to study cell cycle and deoxyribonucleoside metabolism. ResearchGate. Available at: [Link]
-
Editorial: Emerging heterocycles as bioactive compounds. IRIS - Unipa. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization. PubMed. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. Available at: [Link]
-
Azide conjugates - for Click chemistry. Interchim. Available at: [Link]
-
Kinases Home. RSC Publishing. Available at: [Link]
-
Emerging Heterocycles as Bioactive Compounds. Frontiers Research Topic. Available at: [Link]
-
Reductive Amination - Common Conditions. organic-reaction.com. Available at: [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Semantic Scholar. Available at: [Link]
-
Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central. Available at: [Link]
-
#150 Design, synthesis and evaluation of 5-substituted-2-amino-1,3,4-thiadiazole derivatives as anticancer agents. Journal of Pharmaceutical Chemistry. Available at: [Link]
-
Reductive Amination. YouTube. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Editorial: Emerging heterocycles as bioactive compounds. ResearchGate. Available at: [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. PubMed Central. Available at: [Link]
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinases Home [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Sonogashira Coupling with 2-Fluorobenzaldehyde Derivatives
Welcome to the technical support center for navigating the complexities of Sonogashira coupling reactions involving 2-fluorobenzaldehyde derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific yet valuable transformation. The unique electronic and steric environment of these substrates requires a nuanced approach to reaction optimization. Here, we will dissect common problems, explain the underlying chemical principles, and provide actionable troubleshooting strategies and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my Sonogashira coupling with 2-fluorobenzaldehyde giving low to no yield?
Several factors inherent to the 2-fluorobenzaldehyde scaffold can contribute to low yields. The electron-withdrawing nature of both the ortho-fluoro and formyl groups can deactivate the aryl halide towards oxidative addition, a crucial step in the catalytic cycle.[1] Additionally, the ortho-position of these substituents can create steric hindrance, impeding the approach of the bulky palladium catalyst.
Q2: I'm observing a significant amount of alkyne homo-coupling (Glaser coupling). What's causing this and how can I prevent it?
Alkyne homo-coupling is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen.[2] This side reaction can be particularly problematic when the desired cross-coupling is slow, as is often the case with challenging substrates like 2-fluorobenzaldehyde derivatives. To minimize homo-coupling, it is essential to rigorously degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Alternatively, employing a copper-free Sonogashira protocol can eliminate this side reaction.
Q3: Can the aldehyde group in my 2-fluorobenzaldehyde substrate participate in side reactions?
Yes, the aldehyde functionality can be sensitive to the basic conditions typically employed in Sonogashira couplings. Strong amine bases can potentially lead to aldol-type side reactions or other undesired transformations of the aldehyde. Careful selection of a non-nucleophilic, sterically hindered base is crucial to minimize these side reactions.
Q4: What is the general order of reactivity for aryl halides in Sonogashira coupling?
The reactivity of the aryl halide is a critical factor and generally follows the trend: I > Br > Cl > F.[1] For 2-fluorobenzaldehyde derivatives, starting with the iodo- or bromo-analogue will significantly increase the likelihood of a successful coupling compared to the chloro-analogue. Aryl fluorides are generally unreactive under standard Sonogashira conditions.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the Sonogashira coupling of 2-fluorobenzaldehyde derivatives.
Problem 1: Low or No Product Formation
Possible Cause 1: Insufficient Catalyst Activity
The combination of steric hindrance and electronic deactivation of the 2-fluorobenzaldehyde substrate can render standard palladium catalysts like Pd(PPh₃)₄ less effective.
-
Solution 1.1: Ligand Optimization. Switch to more electron-rich and sterically bulky phosphine ligands. These ligands can promote the oxidative addition step and stabilize the active palladium(0) species.[1] Consider ligands such as XPhos, SPhos, or bulky trialkylphosphines like P(t-Bu)₃.
-
Solution 1.2: Catalyst System. Employ a pre-formed catalyst or an in-situ generated catalyst from a stable palladium(II) source (e.g., Pd(OAc)₂) and the desired ligand.
Possible Cause 2: Ineffective Base
The choice of base is critical for both deprotonating the terminal alkyne and avoiding side reactions with the aldehyde.
-
Solution 2.1: Use a Strong, Non-Nucleophilic Base. For fluoroarenes, the use of a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) has been shown to be highly effective for both electron-rich and electron-poor substrates.[3]
-
Solution 2.2: Inorganic Bases. In some cases, inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective, particularly in copper-free systems, and may be less likely to interfere with the aldehyde group.[4]
Possible Cause 3: Inappropriate Solvent
The solvent can influence the solubility of the catalyst and reagents, as well as the overall reaction rate.
-
Solution 3.1: Solvent Screening. Aprotic polar solvents like DMF and acetonitrile are commonly used. However, for some systems, less polar solvents like toluene or dioxane may be beneficial. A solvent screen is often a worthwhile optimization step.
Problem 2: Significant Homo-Coupling of the Alkyne
Possible Cause: Copper-Mediated Oxidative Coupling
The copper(I) co-catalyst, while accelerating the reaction, is also the primary culprit for alkyne dimerization in the presence of oxygen.
-
Solution 1: Rigorous Inert Atmosphere. Ensure all solvents and reagents are thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with argon) and the reaction is run under a strict inert atmosphere.
-
Solution 2: Copper-Free Conditions. The most effective way to eliminate homo-coupling is to switch to a copper-free Sonogashira protocol. This often requires a more active palladium catalyst system (e.g., with bulky, electron-rich ligands) and may necessitate higher reaction temperatures.
Problem 3: Decomposition of Starting Material or Product
Possible Cause 1: Aldehyde Instability
The aldehyde group may be susceptible to degradation under prolonged heating or in the presence of certain bases.
-
Solution 1.1: Lower Reaction Temperature. If possible, optimize the catalyst and ligand system to allow for lower reaction temperatures.
-
Solution 1.2: Milder Base. Experiment with milder bases such as diisopropylethylamine (DIPEA) or K₂CO₃.
Possible Cause 2: Protodehalogenation
In some cases, the aryl halide can be reduced, leading to the formation of 2-fluorobenzaldehyde.
-
Solution 2.1: Anhydrous Conditions. Ensure all reagents and solvents are strictly anhydrous, as water can be a proton source for this side reaction.
-
Solution 2.2: Amine Base Selection. Some amine bases can facilitate protodehalogenation. If this is a persistent issue, consider switching to an inorganic base.
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling with a Bulky Phosphine Ligand
This protocol is a good starting point for overcoming the challenges of steric hindrance and minimizing homo-coupling.
Reagents and Equipment:
-
2-Fluoro-iodobenzaldehyde (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask or similar reaction vessel for inert atmosphere techniques
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂, XPhos, and Cs₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene, followed by the 2-fluoro-iodobenzaldehyde and the terminal alkyne.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Sonogashira Coupling using a Strong, Non-Nucleophilic Base
This protocol is particularly useful for less reactive 2-fluorobenzaldehydes, such as the bromo- or chloro-analogues.[3]
Reagents and Equipment:
-
2-Fluoro-bromobenzaldehyde (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (10 mol%)
-
LiHMDS (1.0 M in THF, 2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ and SPhos.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed 1,4-dioxane, the 2-fluoro-bromobenzaldehyde, and the terminal alkyne.
-
Cool the mixture to 0 °C and slowly add the LiHMDS solution.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature and carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.
Data Summary
| Parameter | Recommendation for 2-Fluorobenzaldehyde Derivatives | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Stable precursors for in-situ generation of the active Pd(0) catalyst. |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | Overcomes steric hindrance and promotes oxidative addition. |
| Copper Co-catalyst | Optional, consider copper-free | Eliminates the risk of alkyne homo-coupling. |
| Base | Strong, non-nucleophilic (e.g., LiHMDS) or inorganic (e.g., Cs₂CO₃) | Effectively deprotonates the alkyne without causing aldehyde side reactions. |
| Solvent | Anhydrous, degassed aprotic (e.g., toluene, dioxane, DMF) | Choice depends on reagent solubility and may require screening. |
| Temperature | 60-110 °C | Higher temperatures may be needed for less reactive substrates, but monitor for decomposition. |
Visualizations
Sonogashira Catalytic Cycle
Caption: The Sonogashira catalytic cycle.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for Sonogashira coupling.
References
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). MDPI. [Link]
-
Sonogashira Cross-Coupling /LiAlH4 Reduction/CSIR 2011| Problem Solved/ChemOrgChem. (2025). YouTube. [Link]
-
Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. (2015). PubMed. [Link]
-
Sonogashira coupling. (2019). YouTube. [Link]
-
Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. (n.d.). ResearchGate. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. (n.d.). Green Chemistry (RSC Publishing). [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ArODES. [Link]
-
Optimization of reaction conditions for the Sonogashira reaction a. (n.d.). ResearchGate. [Link]
Sources
Technical Support Center: Optimizing Sonogashira Reaction Yield for 5-Ethynyl-2-fluorobenzaldehyde
Welcome to the technical support center for the Sonogashira cross-coupling reaction. This guide is specifically tailored to address the challenges and optimization strategies for the synthesis of derivatives of 5-ethynyl-2-fluorobenzaldehyde, a key intermediate for many researchers in drug development and materials science. The presence of both an electron-withdrawing fluorine atom and a potentially reactive aldehyde group on the aromatic ring presents unique challenges that require careful consideration of reaction parameters. This document provides in-depth troubleshooting advice and frequently asked questions to help you maximize your reaction yields and obtain high-purity products.
Frequently Asked Questions (FAQs)
Q1: Why is my Sonogashira reaction with this compound giving a low yield?
Several factors can contribute to low yields in the Sonogashira coupling of this substrate. The electron-deficient nature of the 2-fluorobenzaldehyde ring, due to the fluorine and aldehyde substituents, can impact the oxidative addition step of the catalytic cycle.[1] Additionally, the aldehyde functionality may participate in side reactions under basic conditions. Common culprits for low yield include:
-
Suboptimal Catalyst/Ligand Combination: The choice of palladium catalyst and phosphine ligand is critical for activating the aryl halide.
-
Ineffective Base: The base must be strong enough to deprotonate the terminal alkyne but not so strong as to cause decomposition of the starting materials or product.
-
Presence of Oxygen: In copper-catalyzed Sonogashira reactions, oxygen can lead to the homocoupling of the alkyne (Glaser coupling), a significant side reaction that consumes the alkyne and reduces the yield of the desired product.[2]
-
Catalyst Deactivation: The palladium catalyst can be sensitive and may deactivate over the course of the reaction.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the solubility of reactants and the stability of catalytic intermediates.
Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?
Glaser coupling is a common side reaction in copper-catalyzed Sonogashira reactions, leading to the formation of a diyne from the terminal alkyne.[2] To minimize this:
-
Degas Solvents Thoroughly: Rigorously degas all solvents and reagents by bubbling an inert gas (argon or nitrogen) through them or by using the freeze-pump-thaw method. This removes dissolved oxygen, which promotes homocoupling.
-
Use Copper-Free Conditions: If homocoupling remains a persistent issue, consider switching to a copper-free Sonogashira protocol. Several efficient copper-free methods have been developed that can circumvent this problem.[3][4]
-
Control Copper (I) Concentration: If using a copper co-catalyst, ensure you are using the minimum effective amount. Excess copper (I) can accelerate the rate of homocoupling.
Q3: Can the aldehyde group on my this compound interfere with the Sonogashira reaction?
Yes, the aldehyde group can potentially interfere with the reaction, although the Sonogashira coupling is generally tolerant of a wide range of functional groups.[5] Potential interferences include:
-
Aldol Condensation: Under strongly basic conditions, the aldehyde may undergo self-condensation or react with other carbonyl-containing species. Using a milder base can help mitigate this.
-
Interaction with the Catalyst: The aldehyde's oxygen atom could potentially coordinate to the palladium center, affecting its catalytic activity. The choice of ligand can influence this interaction.
If you suspect aldehyde-related side reactions, consider protecting the aldehyde group as an acetal before the Sonogashira coupling. The acetal can be readily deprotected after the coupling reaction.
Troubleshooting Guide
This section provides a more detailed, step-by-step approach to troubleshooting common issues encountered during the Sonogashira reaction of this compound.
Issue 1: Low or No Conversion of Starting Material
If you are observing a significant amount of unreacted this compound, consider the following:
1. Catalyst and Ligand Selection:
The choice of the palladium source and the phosphine ligand is paramount for an efficient reaction, especially with an electron-deficient aryl halide.
-
Palladium Pre-catalyst: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used pre-catalysts.[5] For challenging substrates, more active catalysts like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a suitable ligand might be necessary.
-
Ligand Choice: Electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition, which is often the rate-limiting step for electron-deficient aryl halides.[5] Consider ligands such as XPhos, SPhos, or bulky trialkylphosphines like P(t-Bu)₃.[6]
| Catalyst/Ligand Combination | Substrate Type | Key Advantages |
| Pd(PPh₃)₄ / CuI | General purpose | Readily available, well-established. |
| PdCl₂(PPh₃)₂ / CuI | General purpose | More air-stable than Pd(PPh₃)₄. |
| Pd(OAc)₂ / XPhos | Electron-deficient aryl halides | High activity, promotes difficult couplings.[6] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Electron-deficient aryl halides | Highly active catalyst system. |
2. Base and Solvent Optimization:
The base and solvent system plays a crucial role in the reaction's success.
-
Base Selection: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is commonly used and can also act as a solvent.[2] For substrates sensitive to strong bases, inorganic bases like K₂CO₃ or Cs₂CO₃ can be a good alternative, often in a polar aprotic solvent like DMF or acetonitrile. A highly efficient palladium-catalyzed Sonogashira coupling of terminal alkynes with both unreactive electron-rich fluoroarenes and electron-poor fluoroarenes has been reported using LiHMDS as the base.[7]
-
Solvent Choice: The solvent should be able to dissolve all reactants and be compatible with the reaction conditions. Common solvents include THF, DMF, acetonitrile, and toluene. For copper-free reactions, aqueous media have also been successfully employed.[3]
3. Reaction Temperature and Time:
While many Sonogashira reactions proceed at room temperature, electron-deficient aryl halides may require heating to achieve a reasonable reaction rate. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and to avoid product decomposition at elevated temperatures.
Issue 2: Formation of Significant Byproducts
The formation of byproducts can complicate purification and lower the yield of the desired product.
1. Alkyne Homocoupling (Glaser Coupling):
As discussed in the FAQs, this is a common issue in copper-catalyzed reactions.
-
Troubleshooting Workflow for Homocoupling:
Caption: Troubleshooting workflow for minimizing alkyne homocoupling.
2. Protodehalogenation of the Aryl Halide:
This side reaction results in the replacement of the halogen on the this compound with a hydrogen atom. It is often promoted by moisture and certain bases.
-
Mitigation Strategies:
-
Ensure all reagents and solvents are anhydrous.
-
Use a non-nucleophilic, sterically hindered base.
-
3. Sonogashira-Hagihara Reaction Catalytic Cycle:
Understanding the catalytic cycle can help in diagnosing issues. A simplified representation is shown below. Problems can arise at any stage of this cycle, from slow oxidative addition to catalyst decomposition.
Caption: Simplified catalytic cycle of the Sonogashira-Hagihara reaction.
Recommended Experimental Protocol
This protocol is a starting point for the Sonogashira reaction of this compound and should be optimized based on your specific alkyne coupling partner.
Materials:
-
This compound (or the corresponding aryl halide precursor)
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI) (for copper-catalyzed reaction)
-
Base (e.g., triethylamine, diisopropylamine, or K₂CO₃)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
Procedure (Copper-Catalyzed):
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the terminal alkyne (1.1-1.5 eq), Pd(PPh₃)₄ (1-5 mol%), and CuI (1-5 mol%).
-
Add the anhydrous and degassed solvent (e.g., THF), followed by the base (e.g., triethylamine, 2-3 eq).
-
Stir the reaction mixture at room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Procedure (Copper-Free):
-
To a dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the terminal alkyne (1.1-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂), and a suitable ligand (e.g., XPhos).
-
Add the anhydrous and degassed solvent and the base (e.g., K₂CO₃ or Cs₂CO₃).
-
Proceed with steps 3-7 from the copper-catalyzed procedure.
References
- He, J., Yang, K., Zhao, J., & Cao, S. (2019). A highly efficient Pd-catalyzed Sonogashira coupling of terminal alkynes with both unreactive electron-rich fluoroarenes and electron-poor fluoroarenes afforded the corresponding internal alkynes in good yields in the presence of LiHMDS. Organic Letters, 21(23), 9714-9718.
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 26, 2026, from [Link]
- Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7436-7483.
-
Chemistry LibreTexts. (2021, August 15). Sonogashira Coupling. Retrieved January 26, 2026, from [Link]
-
Khan, A. Y. (2019, January 7). Sonogashira coupling [Video]. YouTube. [Link]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- Wang, L., et al. (2011). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society, 133(29), 11076-11079.
- Plenio, H., & Fleck, T. J. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(17), 7349-7362.
- Chen, C. Y., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(9), 13865-13883.
-
Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. Retrieved January 26, 2026, from [Link]
- Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(26), 9135-9142.
- Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7436-7483.
Sources
- 1. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Stability of 5-Ethynyl-2-fluorobenzaldehyde in Basic Conditions
Welcome to the technical support center for 5-Ethynyl-2-fluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions regarding the stability and reactivity of this compound, particularly under basic conditions. Our goal is to equip you with the knowledge to anticipate and resolve challenges in your synthetic routes.
Troubleshooting Guide: Navigating Reactions with this compound
This section addresses specific experimental issues you might encounter. We delve into the probable causes rooted in the compound's unique chemical structure and offer step-by-step solutions.
Scenario 1: Low or No Yield of the Desired Product in a Base-Mediated Reaction
Question: I am performing a Sonogashira coupling with this compound and an aryl halide using a palladium catalyst, a copper(I) co-catalyst, and an amine base (e.g., triethylamine or diisopropylamine), but I'm observing very low conversion to my desired product. What could be the issue?
Probable Causes & Solutions:
-
Cause A: Degradation of the Aldehyde. The aldehyde functional group in this compound is susceptible to side reactions under basic conditions, especially with stronger bases or at elevated temperatures. One common side reaction for aldehydes lacking an alpha-hydrogen, like this one, is the Cannizzaro reaction, where two molecules of the aldehyde disproportionate to form a primary alcohol and a carboxylic acid.[1][2][3]
-
Solution:
-
Choice of Base: Opt for a milder, non-nucleophilic base. While triethylamine is standard, consider using a weaker base like potassium carbonate or a hindered base like diisopropylethylamine (DIPEA) to minimize direct interaction with the aldehyde.
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for catalytic turnover. Consider starting at room temperature and only gently heating if the reaction is sluggish.
-
Order of Addition: Add the base slowly and last to the reaction mixture to avoid a high localized concentration of base in the presence of the aldehyde.
-
-
-
Cause B: Homocoupling of the Alkyne (Glaser Coupling). The terminal alkyne is acidic (pKa ≈ 25-26) and can be deprotonated by the base to form a copper acetylide intermediate.[4][5] In the presence of an oxidant (like trace oxygen in the solvent) and the copper(I) catalyst, this intermediate can undergo oxidative homocoupling to form a symmetric 1,3-diyne, a side reaction known as the Glaser or Hay coupling.[6][7][8]
-
Solution:
-
Deoxygenation: Ensure your solvent and reaction setup are thoroughly deoxygenated by sparging with an inert gas (argon or nitrogen) prior to adding the catalyst and reagents.
-
Copper-Free Conditions: If homocoupling is a persistent issue, consider a copper-free Sonogashira protocol.[9][10] These methods often require a different palladium catalyst system and may need optimization.
-
-
-
Cause C: Polymerization of the Alkyne. Terminal alkynes, especially phenylacetylene derivatives, can be prone to polymerization catalyzed by transition metals, sometimes initiated by basic conditions.[11][12]
-
Solution:
-
Control of Catalyst Loading: Use the minimum effective concentration of your palladium and copper catalysts.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure to conditions that may favor polymerization.
-
-
Scenario 2: Formation of a Dark, Tarry, or Insoluble Material in the Reaction Mixture
Question: During my reaction involving this compound under basic conditions, the mixture turned dark, and I've isolated a significant amount of intractable material. What is happening?
Probable Causes & Solutions:
-
Cause A: Extensive Polymerization. This is a more severe case of the polymerization mentioned earlier. The combination of the reactive ethynyl group and the activating benzaldehyde moiety can lead to uncontrolled polymerization, especially at higher concentrations or temperatures.[13]
-
Solution:
-
Dilution: Run the reaction at a lower concentration.
-
Inhibitors: In some cases, adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) can suppress polymerization, although this should be tested on a small scale first to ensure it doesn't interfere with the desired reaction.
-
-
-
Cause B: Complex Side Reactions of the Aldehyde. Strong bases can induce a variety of condensation and decomposition pathways for aldehydes. The Favorskii reaction, for instance, involves the reaction of an alkyne with a carbonyl group under basic conditions.[14] While typically referring to the formation of a propargyl alcohol, the conditions can promote further reactions.
-
Solution:
-
Protecting Group Strategy: If the aldehyde is not directly involved in the desired transformation but is sensitive to the basic conditions required for another part of the molecule, consider protecting the aldehyde as an acetal. Acetal protection is generally stable to basic conditions and can be removed with a mild acidic workup.[15]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the approximate pKa of the terminal alkyne in this compound, and what bases are strong enough to deprotonate it?
A1: The pKa of a terminal alkyne is typically around 25-26. This is significantly more acidic than alkanes (pKa ≈ 50) and alkenes (pKa ≈ 44) due to the high s-character of the sp-hybridized orbital of the acetylide anion, which stabilizes the negative charge. Bases with a conjugate acid pKa significantly higher than 26 are required for complete deprotonation. Strong bases like sodium amide (NaNH2) or organolithium reagents (e.g., n-butyllithium) will readily deprotonate the alkyne.[16] Common amine bases used in catalysis, such as triethylamine (pKa of conjugate acid ≈ 10.8) or DIPEA (pKa of conjugate acid ≈ 11), will only cause a small degree of reversible deprotonation, which is often sufficient for catalytic cycles like the Sonogashira coupling.[10]
Q2: How does the fluorine substituent affect the stability and reactivity of the molecule?
A2: The fluorine atom at the 2-position is a strong electron-withdrawing group. This has two main effects:
-
Increased Acidity of the Alkyne: The inductive effect of the fluorine can slightly increase the acidity of the terminal alkyne proton, making it more susceptible to deprotonation.
-
Activation of the Aldehyde: The electron-withdrawing nature of the fluorine makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[17] This can enhance the rate of desired reactions but also potentially accelerate undesirable side reactions like the Cannizzaro reaction.[1][18]
Q3: What are the recommended storage conditions for this compound?
A3: The compound should be stored under an inert atmosphere (argon or nitrogen) at 2-8°C.[19] This is to minimize exposure to oxygen, which can promote oxidative homocoupling (Glaser coupling), and to reduce the rate of potential polymerization or degradation over time.
Q4: Can I use hydroxide bases like NaOH or KOH with this compound?
A4: The use of strong, nucleophilic bases like sodium hydroxide or potassium hydroxide is generally not recommended. These bases are strong enough to catalyze the Cannizzaro reaction, leading to the disproportionation of the aldehyde into an alcohol and a carboxylic acid.[20][21] They can also promote other undesirable side reactions. Stick to non-nucleophilic organic amine bases or inorganic carbonates for better control.
Data Summary Table
| Property | Value/Information | Source(s) |
| Molecular Formula | C9H5FO | [19] |
| Molecular Weight | 148.13 g/mol | [19] |
| CAS Number | 1440535-11-4 | [19] |
| Terminal Alkyne pKa | ~25-26 | [22] |
| Recommended Storage | 2-8°C, under inert atmosphere | [19] |
Experimental Protocol: A General Procedure for Sonogashira Coupling
This protocol is a starting point and may require optimization for your specific substrate.
Materials:
-
This compound
-
Aryl halide (iodide or bromide)
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or DIPEA)
-
Anhydrous, deoxygenated solvent (e.g., THF or DMF)
Procedure:
-
Reaction Setup: To a clean, dry, oven-dried flask equipped with a magnetic stir bar, add this compound (1.0 eq), the aryl halide (1.1 eq), the palladium catalyst (0.02-0.05 eq), and CuI (0.04-0.10 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous, deoxygenated solvent via syringe, followed by the amine base (2.0-3.0 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS. If the reaction is slow, it may be gently heated (e.g., to 40-50°C).
-
Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride solution (to remove the copper catalyst) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing Potential Degradation Pathways
Below are diagrams illustrating the key side reactions that can affect the stability of this compound under basic conditions.
Caption: Potential side reactions of this compound under basic conditions.
Caption: Experimental workflow for a Sonogashira coupling reaction.
References
-
University of Calgary. (n.d.). Acidity of Terminal Alkynes. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 11.8: Terminal Alkynes as Acids. Retrieved from [Link]
-
Angoy, M., Jiménez, M. V., Lahoz, F. J., Vispe, E., & Pérez-Torrente, J. J. (2022). Polymerization of phenylacetylene catalyzed by rhodium(i) complexes with N-functionalized N-heterocyclic carbene ligands. Polymer Chemistry, 13(9), 1235-1246. DOI:10.1039/D1PY01650D. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Favorskii reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Quora. (2019, January 15). What is the reaction involved when two molecules of benzaldehyde reacted to each other in the presence of a strong base? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cannizzaro Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2017, August 18). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, January 13). 16.06.3: Deprotonated Alkynes. Retrieved from [Link]
-
University of Calgary. (n.d.). Alkylation of Terminal Alkynes. Retrieved from [Link]
-
Wikipedia. (n.d.). Glaser coupling. Retrieved from [Link]
-
Reddit. (2019, January 14). Alkyne deprotonation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Chem Help ASAP. (2019, October 18). Deprotonation of alkynes to make acetylides [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Cannizzaro Reaction. Retrieved from [Link]
-
Science Primary Literature. (2021, February 21). The Cannizzaro Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, July 8). Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium(I) complexes with functionalized phosphine ligands. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. Retrieved from [Link]
-
BYJU'S. (n.d.). Cannizzaro Reaction Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, February 13). 10.8: Acidity of Terminal Alkynes. Retrieved from [Link]
Sources
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 6. Glaser Coupling, Hay Coupling [organic-chemistry.org]
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- 8. Glaser coupling - Wikipedia [en.wikipedia.org]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Polymerization of phenylacetylene catalyzed by rhodium( i ) complexes with N -functionalized N-heterocyclic carbene ligands - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01650D [pubs.rsc.org]
- 12. Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium( i ) complexes with functionalized phosphine ligands: linear vs. bran ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00497C [pubs.rsc.org]
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- 14. Favorskii reaction - Wikipedia [en.wikipedia.org]
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Technical Support Center: Troubleshooting Low Solubility of 5-Ethynyl-2-fluorobenzaldehyde Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 5-Ethynyl-2-fluorobenzaldehyde and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges while working with this versatile class of compounds. The unique molecular structure, featuring a polar aldehyde, an electronegative fluorine, and a nonpolar ethynyl group, presents specific handling requirements. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges effectively in your experiments.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific, practical problems you may encounter in the lab. The solutions are presented in a logical, step-by-step manner, explaining the scientific reasoning behind each recommendation.
Q1: My this compound derivative won't dissolve in my chosen reaction solvent. What should I do?
A: This is a common issue stemming from the molecule's strong crystal lattice energy and complex polarity profile. A systematic approach is crucial. Do not immediately resort to high heat, as this can degrade your compound.
Initial Physical Intervention Protocol:
-
Increase Surface Area: If you are working with a crystalline solid, gently grind the material into a fine powder using a mortar and pestle. This increases the surface area available for solvent interaction, which can significantly improve the rate of dissolution.[1][2]
-
Apply Mechanical Agitation: Ensure the mixture is being stirred vigorously with a magnetic stir bar. For smaller volumes, vortexing for 1-2 minutes can be effective.
-
Introduce Sonication: Place the vial or flask in an ultrasonic bath for 5-15 minute intervals. The high-frequency sound waves create cavitation bubbles that physically break apart solute aggregates, facilitating dissolution.
-
Apply Gentle, Controlled Heat: Warm the mixture to 30-40°C. This modest increase in temperature provides kinetic energy to help overcome the activation energy barrier for dissolution.[3] Caution: Aromatic aldehydes can be susceptible to oxidation, so avoid excessive or prolonged heating. Always conduct heating in a sealed container, preferably under an inert atmosphere (e.g., Nitrogen or Argon).
If these physical methods are insufficient, a chemical or formulation-based approach is necessary. The following workflow provides a logical decision-making process.
Caption: Decision workflow for solubilizing a difficult compound.
Q2: How do I prepare a stable, concentrated stock solution for screening or biological assays?
A: For applications requiring subsequent dilution into aqueous buffers, preparing a concentrated stock in an appropriate organic solvent is the standard method. Dimethyl sulfoxide (DMSO) is the industry standard for this purpose due to its high solubilizing power and miscibility with water.
Protocol for Preparing a 20 mM DMSO Stock Solution:
-
Preparation: Accurately weigh 2.96 mg of this compound (MW: 148.13 g/mol ) into a clean, dry 1.5 mL microcentrifuge tube or glass vial.
-
Solvent Addition: Add exactly 1.0 mL of anhydrous, high-purity DMSO. For related compounds like 5-Ethynyl-2'-deoxyuridine (EdU), solubilities of ~20 mg/ml (approx. 80 mM) have been reported in DMSO, indicating this is a good starting point.[4]
-
Dissolution: Cap the vial securely and vortex for 2-3 minutes. If solids persist, sonicate the vial in a water bath for 10-15 minutes until the solution is completely clear.
-
Storage: Store the stock solution at -20°C, protected from light and moisture. For long-term storage (>1 month), consider aliquoting into smaller volumes to avoid repeated freeze-thaw cycles.
Critical Consideration: When diluting the DMSO stock into aqueous media (e.g., PBS, cell culture medium), add the stock solution to the buffer while vortexing. This rapid mixing helps prevent the compound from precipitating out of solution, a phenomenon known as "drowning out."
Q3: I'm struggling to obtain a clear solution for Nuclear Magnetic Resonance (NMR) analysis.
A: Preparing an NMR sample of a poorly soluble compound requires maximizing concentration in a small volume of deuterated solvent.
Recommended NMR Sample Preparation Protocol:
-
Weigh Compound: Weigh approximately 5-10 mg of your compound directly into a clean, dry NMR tube.
-
Select Solvent: Based on polarity, deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3) are excellent starting points.
-
Add Solvent: Using a pipette, add 0.5 to 0.7 mL of the chosen deuterated solvent to the NMR tube.
-
Promote Dissolution:
-
Cap the NMR tube and gently invert it several times.
-
Flick the tube to dislodge any solid material from the bottom.
-
If necessary, place the tube in a warm water bath (40-50°C) for 5-10 minutes.
-
Brief sonication can also be effective, but ensure the NMR tube is properly secured in the bath.
-
-
Inspect: Hold the tube up to a light source to ensure no particulate matter remains. A fully dissolved sample is crucial for acquiring high-quality NMR spectra.
Frequently Asked Questions (FAQs)
Q1: Why are this compound and its derivatives often poorly soluble?
A: The low solubility is a direct result of its molecular architecture. Several factors contribute:
-
Strong Crystal Packing: The molecule is planar and rigid. This geometry allows molecules to pack tightly and efficiently into a crystal lattice. Overcoming this strong intermolecular attraction (high lattice energy) requires a significant amount of energy, resulting in low solubility.[5]
-
Ambiguous Polarity: The molecule possesses both polar and nonpolar regions. The aldehyde and fluorine atoms are polar and can participate in dipole-dipole interactions and weak hydrogen bonding. Conversely, the benzene ring and the ethynyl group are nonpolar and favor hydrophobic interactions.[6] This mixed character means it is not perfectly suited to either highly polar (like water) or highly nonpolar (like hexanes) solvents.
-
Intermolecular Forces: The primary forces holding the solid state together are hydrophobic interactions and hydrogen bonding, which must be disrupted by the solvent for dissolution to occur.[6]
Q2: What is a good starting point for solvent selection?
A: There is no universal solvent, but a good strategy is to start with highly polar aprotic solvents. These solvents have strong dipole moments capable of disrupting the polar interactions of the solute but lack acidic protons that could react with the aldehyde.
Table 1: Recommended Starting Solvents for Solubility Screening
| Solvent Class | Recommended Solvents | Rationale & Use Case |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF) | Excellent general-purpose solvents for creating stock solutions and for reactions like click chemistry.[4][7] |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF, 1,4-Dioxane | Good for reactions where protic solvents are undesirable. Often used as co-solvents with water or other organic solvents.[8] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Useful for extraction, chromatography, and preparing samples for analysis (e.g., NMR). |
| Alcohols | Methanol, Ethanol | May be effective, especially with gentle heating, but can potentially form acetals with the aldehyde group under acidic conditions. |
Q3: What are co-solvents and how do they improve solubility?
A: A co-solvent is a water-miscible organic solvent that is added to an aqueous solution to increase the solubility of a poorly soluble compound.[1][9] They work by altering the overall properties of the solvent system.
Mechanism of Action: Co-solvents reduce the polarity of water. Water is a highly structured solvent with a strong hydrogen-bonding network. A nonpolar compound disrupts this network, which is energetically unfavorable. By adding a co-solvent like ethanol or DMSO, you break up this network and create a less polar "micro-environment" that can more readily accommodate the hydrophobic portions of the solute molecule, leading to enhanced solubility.
Caption: How co-solvents enhance solubility of a drug.
Q4: What are the best practices for storing this compound derivatives?
A: Proper storage is critical to maintain the integrity and purity of these compounds.
-
Temperature: Store the solid material at 2-8°C.[10] For solutions in DMSO, -20°C is recommended.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[10] This is crucial to prevent the slow oxidation of the aldehyde group to the corresponding carboxylic acid.
-
Light and Moisture: Protect from light and moisture by using amber vials with tight-fitting caps. Store in a desiccator if possible.
References
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). PubMed Central. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. [Link]
-
5-Ethynyl-2'-deoxyuridine (5-EdU). (2023). Jena Bioscience. [Link]
-
Perspectives of 5-ethynyl-2'-deoxyuridine click reaction with fluorochrome azides to study cell cycle and deoxyribonucleoside metabolism. (2020). ResearchGate. [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (2024). Acta Pharmaceutica Sinica B. [Link]
-
Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease. (2021). Molecules. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2021). Pharmaceutics. [Link]
-
BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2019). Drug Development & Delivery. [Link]
-
Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. (2024). International Journal of Biological Macromolecules. [Link]
-
Solvent Selection. (2021). YouTube. [Link]
-
Synthesis and Applications of Selected Fluorine-Containing Fluorophores. (2021). Molecules. [Link]
-
4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharma. [Link]
-
Solvent Selection. ACS Green Chemistry Institute. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (2023). World Pharma Today. [Link]
-
Investigating Albendazole Desmotropes by Solid-State NMR Spectroscopy. (2015). Molecular Pharmaceutics. [Link]
-
Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease. (2021). ResearchGate. [Link]
-
Click Chemistry. (2013). Sciencemadness Discussion Board. [Link]
-
Formulation strategies for poorly soluble drugs. (2024). ResearchGate. [Link]
- Preparation of aromatic aldehydes. (1967).
-
Click Chemistry (Azide / alkyne reaction). Interchim. [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). Life (Basel). [Link]
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- 10. achmem.com [achmem.com]
Technical Support Center: A Troubleshooting Guide for Reactions of 5-Ethynyl-2-fluorobenzaldehyde
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 5-ethynyl-2-fluorobenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Our goal is to provide practical, experience-driven advice to help you navigate common challenges and optimize your reaction outcomes. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in the lab.
Compound Overview
This compound is a bifunctional reagent featuring three key reactive sites: a terminal alkyne, an aromatic aldehyde, and a fluorinated benzene ring. This unique combination makes it a valuable precursor for a wide range of molecular architectures, particularly in the synthesis of pharmaceuticals and functional materials. The aldehyde allows for classic carbonyl chemistry, while the terminal alkyne is primed for powerful carbon-carbon bond-forming reactions like the Sonogashira coupling. The ortho-fluorine atom electronically influences both functional groups, a factor that must be considered during reaction design.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The molecule has two primary, and chemically distinct, reactive functional groups:
-
The Aldehyde Group (-CHO): This group is electrophilic and susceptible to nucleophilic attack, making it suitable for reactions like reductions, reductive aminations, Wittig reactions, and additions of organometallic reagents.[1][2]
-
The Terminal Alkyne Group (-C≡CH): The terminal proton is weakly acidic and can be removed by a suitable base. The alkyne itself is a key participant in metal-catalyzed cross-coupling reactions (e.g., Sonogashira) and cycloadditions (e.g., "Click" chemistry).[3][4][5]
Q2: How should I properly store and handle this compound?
A2: Proper storage is critical for maintaining the reagent's integrity. Based on supplier recommendations, it should be stored under an inert atmosphere (like argon or nitrogen) at 2-8°C.[6] This prevents potential degradation through oxidation or polymerization of the alkyne, especially in the presence of trace metals.
Q3: What are the basic physical and safety properties of this reagent?
A3: For quick reference, the key properties are summarized in the table below. Always consult the full Safety Data Sheet (SDS) before use.
| Property | Value | Source |
| Molecular Formula | C₉H₅FO | [6] |
| Molecular Weight | 148.13 g/mol | [6] |
| CAS Number | 1440535-11-4 | [6] |
| Appearance | Typically an off-white to yellow solid | - |
| Hazard Statements | H302, H315, H319, H332 | [6] |
| Meaning | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled. | [6] |
Q4: Can the fluorine atom be displaced?
A4: While the fluorine atom is generally stable, it can potentially be displaced under harsh nucleophilic aromatic substitution (SₙAr) conditions, especially with potent nucleophiles. However, for most standard transformations involving the aldehyde or alkyne, the C-F bond remains intact.
Troubleshooting Guide for Common Reactions
This section addresses specific problems you may encounter during key synthetic transformations. We focus on causality and provide actionable solutions.
Scenario 1: Sonogashira Coupling Reactions
The Sonogashira coupling is one of the most common applications for this molecule, used to form a C(sp²)-C(sp) bond.[5][7]
Problem: Low or No Yield of the Desired Coupled Product
If your Sonogashira reaction is failing, it's typically due to issues with the catalytic cycle. Let's break down the likely culprits.
Caption: Troubleshooting workflow for Sonogashira reactions.
Potential Cause 1: Catalyst Inactivation
-
The "Why": The active Pd(0) species is electron-rich and highly sensitive to oxygen. Exposure to air can oxidize it to inactive Pd(II), halting the catalytic cycle before it can undergo oxidative addition with your aryl halide.
-
Solution:
-
Degas Rigorously: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for at least 30-60 minutes.
-
Inert Atmosphere: Assemble your reaction under a positive pressure of an inert gas. Use Schlenk line techniques for best results.
-
Use Fresh Catalysts: Palladium catalysts, especially those in the Pd(0) state, can degrade over time. Use a freshly opened bottle or a reliable source.
-
Potential Cause 2: Issues with the Copper Co-catalyst
-
The "Why": The role of the Cu(I) co-catalyst is to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. However, in the presence of oxygen, Cu(I) can catalyze the oxidative homocoupling of the alkyne (Glaser coupling), leading to a diaryl di-yne byproduct and consuming your starting material.[8]
-
Solution:
-
Minimize Oxygen: As with the palladium catalyst, maintaining a strictly anaerobic environment is crucial to suppress this side reaction.
-
Consider Copper-Free Conditions: Many modern Sonogashira protocols now omit the copper co-catalyst, which completely eliminates the possibility of Glaser coupling.[7][8] These reactions may require a different ligand, base, or higher temperatures but offer a cleaner reaction profile.
-
Table 1: Recommended Conditions for Sonogashira Coupling
| Component | Recommended Options | Rationale |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(dppf)Cl₂ | PPh₃-based catalysts are common; dppf can offer greater stability. |
| Copper Source | CuI | Most common and effective co-catalyst. |
| Base | Et₃N, DIPEA, Cs₂CO₃, K₂CO₃ | An amine base is often used as the solvent and acid scavenger. Carbonates are effective in copper-free systems. |
| Solvent | THF, DMF, Toluene, Acetonitrile | Must be anhydrous and thoroughly degassed. |
Scenario 2: Nucleophilic Addition to the Aldehyde
This involves reacting the aldehyde with organometallic reagents (e.g., Grignards, organolithiums) or other nucleophiles to form secondary alcohols.
Problem: Low Conversion or Complex Product Mixture
Potential Cause 1: Competitive Deprotonation of the Alkyne
-
The "Why": The terminal alkyne proton is acidic (pKa ≈ 25). Strong, basic nucleophiles like Grignard reagents or organolithiums can act as a base, deprotonating the alkyne instead of adding to the more sterically hindered aldehyde. This leads to consumption of your nucleophile and starting material without forming the desired product.
-
Solution: Protect the Alkyne The most robust solution is to protect the alkyne before performing the nucleophilic addition. The trimethylsilyl (TMS) group is an ideal protecting group as it is easily installed and removed under mild conditions.[5]
Caption: Decision workflow for using a protecting group.
Protocol: TMS Protection of this compound
-
Setup: Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere. Cool the solution to 0°C.
-
Deprotonation: Add a mild base such as triethylamine (1.5 eq).
-
Silylation: Add trimethylsilyl chloride (TMSCl, 1.2 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench with saturated aqueous NH₄Cl, extract with a nonpolar solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate. The TMS-protected product can often be used directly in the next step.
Potential Cause 2: Steric Hindrance
-
The "Why": The ortho-fluorine atom, while small, exerts some steric hindrance around the aldehyde, potentially slowing the approach of bulky nucleophiles.[1][2]
-
Solution:
-
Use Less Bulky Reagents: If possible, opt for smaller nucleophiles.
-
Increase Reactivity: Organolithium reagents are generally more reactive than their Grignard counterparts and may overcome moderate steric hindrance more effectively.
-
Lewis Acid Catalysis: Adding a Lewis acid (e.g., MgBr₂·OEt₂, CeCl₃) can coordinate to the carbonyl oxygen, increasing the electrophilicity of the aldehyde carbon and facilitating nucleophilic attack.
-
Scenario 3: Selective Reduction of the Aldehyde
A common transformation is the reduction of the aldehyde to a primary alcohol.
Problem: Over-reduction of Both Aldehyde and Alkyne
-
The "Why": Powerful reducing agents, particularly Lithium Aluminum Hydride (LiAlH₄), are strong enough to reduce both the aldehyde and the alkyne, leading to a saturated alkyl chain.
-
Solution: Use a Milder, Chemoselective Reagent Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a much milder reducing agent than LiAlH₄ and will selectively reduce aldehydes and ketones in the presence of less reactive functional groups like alkynes and esters.
Table 2: Comparison of Common Hydride Reducing Agents
| Reagent | Formula | Reactivity | Selectivity for Aldehyde vs. Alkyne | Solvent |
| Sodium Borohydride | NaBH₄ | Mild | Excellent: Reduces aldehyde, leaves alkyne untouched. | Protic (MeOH, EtOH) |
| Lithium Aluminum Hydride | LiAlH₄ | Very Strong | Poor: Reduces both functional groups. | Aprotic (THF, Et₂O) |
| Diisobutylaluminum Hydride | DIBAL-H | Moderate | Good, but can reduce alkynes depending on stoichiometry and temperature. | Aprotic (Toluene, DCM) |
Protocol: Selective Reduction with NaBH₄
-
Setup: Dissolve this compound (1.0 eq) in methanol (MeOH) or ethanol (EtOH).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition: Add NaBH₄ (1.0-1.5 eq) portion-wise. Be cautious of hydrogen gas evolution.
-
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction by slow addition of water or 1M HCl. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the desired benzyl alcohol.
Scenario 4: General Purification Challenges
Problem: Difficulty Separating Product from Impurities
-
The "Why": Fluorinated aromatic compounds can have unique polarity profiles, and byproducts (like the Glaser homocoupling product) may have similar retention factors (Rƒ) to the desired product in column chromatography.
-
Solution: Systematic Purification Approach
-
Aqueous Wash: Before chromatography, perform an aqueous workup. Washing with a dilute sodium bicarbonate solution can remove acidic impurities.[9]
-
Chromatography Solvent System: Use a gradient elution on your silica gel column. Start with a nonpolar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity. This will improve the separation between closely-eluting spots.
-
Recrystallization: If the product is a solid, recrystallization is an excellent and scalable purification method.[9]
-
Solvent Screening: Test solubility in various solvents (e.g., hexanes, ethyl acetate, isopropanol, toluene). The ideal solvent is one in which the compound is soluble when hot but sparingly soluble when cold.
-
Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If colored, you can add a small amount of activated charcoal and perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the pure crystals by vacuum filtration.[9]
-
-
References
- Preparation method of 2-fluoro-5-bromobenzaldehyde.
- This compound. Achmem.
- Detection of S-phase cell cycle progression using 5-ethynyl-2′-deoxyuridine incorporation with click chemistry. BioTechniques.
- EdU (5-ethynyl-2'-deoxyuridine). Thermo Fisher Scientific.
- 5-Ethynyl-2'-deoxyuridine labeling detects proliferating cells in the regener
- Perspectives of 5-ethynyl-2'-deoxyuridine click reaction with fluorochrome azides to study cell cycle and deoxyribonucleoside metabolism.
- Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts.
- Technical Support Center: Purification of Fluorinated Benzaldehyde Deriv
- Suzuki Coupling Mechanism. YouTube.
- Sonogashira Coupling. Organic Chemistry Portal.
- Transition metal-catalysed A-ring C–H activations and C(sp2)–C(sp2) couplings in the 13α-oestrone series and in vitro evaluation of antiproliferative properties.
- Process for the preparation of fluorobenzaldehydes.
- Nucleophilic Addition To Carbonyls. Master Organic Chemistry.
- Sonogashira coupling. Wikipedia.
- Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. BenchChem.
- Aldehydes and Ketones: Nucleophilic Addition Reactions.
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing).
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- 5-Ethynyl-2'-deoxycytidine as a new agent for DNA labeling: detection of proliferating cells. American Journal of Physiology-Cell Physiology.
- Nucleophilic Addition Reactions of Aldehydes and Ketones. YouTube.
- 5-(2-Cyclopropylethynyl)-2-fluorobenzaldehyde. PubChem.
- Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. ChemSpider.
- 5-Bromo-2-fluorobenzaldehyde. PubChem.
- Sonogashira Coupling. Chemistry LibreTexts.
- Dual-Pulse Labeling Using 5-Ethynyl-2′-Deoxyuridine (EdU) and 5-Bromo-2′-Deoxyuridine (BrdU) in Flow Cytometry.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
- deoxycytidine and 5-ethynyl-2′-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses.
- Synthesis of new imidazolyl acetic acid derivatives.
- 5-Ethynyl-2'-deoxyuridine (EdU) PROTAC Linker. MedChemExpress.
- 5-Ethynyl-2'-deoxyuridine. Wikipedia.
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- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 5-Ethynyl-2-fluorobenzaldehyde and 4-ethynylbenzaldehyde for Advanced Synthesis
Introduction
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the selection of highly functionalized building blocks is paramount. Aryl aldehydes and terminal alkynes are foundational motifs, offering versatile handles for a myriad of chemical transformations. This guide provides an in-depth technical comparison of the reactivity of two such bifunctional molecules: 5-Ethynyl-2-fluorobenzaldehyde and 4-ethynylbenzaldehyde.
While structurally similar, the presence and position of the fluorine atom in this compound introduce subtle yet significant electronic and steric perturbations. These differences profoundly influence the reactivity of both the aldehyde and the ethynyl functional groups. Understanding these nuances is critical for researchers, scientists, and drug development professionals aiming to leverage these molecules in complex synthetic pathways. This guide will dissect the underlying principles governing their reactivity, supported by established theoretical frameworks and analogous experimental data, to provide a predictive and practical framework for their application.
Structural and Electronic Properties: A Tale of Two Isomers
The key differentiator between this compound and 4-ethynylbenzaldehyde lies in the substitution pattern on the benzene ring.
-
4-ethynylbenzaldehyde presents a straightforward electronic profile. The ethynyl group is a weak deactivating group, while the aldehyde is a moderate deactivating group. The para-disposition allows for through-conjugation, influencing the electronic character of both functional groups.
-
This compound introduces a more complex interplay of electronic effects. The fluorine atom, positioned ortho to the aldehyde, exerts a powerful, electron-withdrawing inductive effect (-I) due to its high electronegativity.[1] Concurrently, it exhibits a positive mesomeric, or resonance, effect (+M) by donating a lone pair of electrons to the aromatic π-system.[2] The net electronic influence of fluorine on the reactivity of the aromatic ring is a subject of nuanced discussion in organic chemistry.[3] In this specific arrangement, the inductive effect is generally considered to be dominant, leading to a net withdrawal of electron density from the ring and, consequently, from the attached functional groups.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C#CC1=CC(=C(C=C1)F)C=O | C₉H₅FO | 148.14 |
| 4-ethynylbenzaldehyde | C#CC1=CC=C(C=C1)C=O | C₉H₆O | 130.14 |
Comparative Reactivity of the Aldehyde Functional Group
The reactivity of the aldehyde group is primarily dictated by the electrophilicity of the carbonyl carbon. This, in turn, is modulated by the electronic effects of the substituents on the aromatic ring.
Theoretical Predictions based on Electronic Effects
The fluorine atom in the ortho position of this compound is expected to significantly enhance the electrophilicity of the carbonyl carbon through its potent -I effect.[4] This electron withdrawal increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile for nucleophilic attack. In contrast, 4-ethynylbenzaldehyde lacks such a strong electron-withdrawing group in close proximity to the aldehyde. While the ethynyl group is weakly deactivating, its effect is less pronounced than that of the ortho-fluoro substituent.
Therefore, it is predicted that This compound will exhibit greater reactivity towards nucleophiles at the aldehyde carbonyl than 4-ethynylbenzaldehyde.
Supporting Experimental Data and Analogous Reactions
Furthermore, Hammett plot analyses of nucleophilic additions to substituted benzaldehydes consistently show a positive rho (ρ) value, indicating that the reaction is accelerated by electron-withdrawing substituents.[6]
Comparative Reactivity of the Ethynyl Functional Group
The primary reaction of interest for the terminal ethynyl group is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides.[7][8] The reactivity in this transformation is influenced by the acidity of the terminal alkyne proton and the electronic properties of the alkyne.
Theoretical Predictions
The electron-withdrawing nature of the substituted aromatic ring in this compound, due to the combined effects of the ortho-fluoro and meta-aldehyde groups, is expected to increase the acidity of the terminal alkyne proton compared to that in 4-ethynylbenzaldehyde. A more acidic proton facilitates the formation of the copper(I) acetylide intermediate, which is a key step in the Sonogashira catalytic cycle. This would suggest that This compound might exhibit a higher reaction rate in Sonogashira couplings.
However, the electronic nature of the alkyne itself also plays a role. Phenylacetylenes with both electron-donating and electron-withdrawing groups are generally well-tolerated in Sonogashira reactions.[9] Some studies have suggested a mechanistic changeover depending on the electronic nature of the alkyne, but the overall impact on yield and reaction rate can be complex and catalyst-dependent.[10]
Experimental Protocols for Reactivity Comparison
To empirically validate the predicted differences in reactivity, the following experimental protocols are proposed. These methods are designed to provide quantitative or semi-quantitative comparisons of the two aldehydes.
Protocol 1: Competitive Wittig Reaction for Aldehyde Reactivity
The Wittig reaction, which converts aldehydes to alkenes, is an excellent choice for comparing the electrophilicity of the carbonyl group.[9][11] A competitive reaction, where both aldehydes are present in equimolar amounts and react with a limited amount of a phosphonium ylide, will provide a direct measure of their relative reactivity.
Materials:
-
This compound
-
4-ethynylbenzaldehyde
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
Ylide Generation: In a flame-dried, nitrogen-purged round-bottom flask, suspend benzyltriphenylphosphonium chloride (1.0 mmol) in anhydrous THF (20 mL). Cool the suspension to 0 °C in an ice bath. Add n-BuLi (1.0 mmol) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour. The formation of a deep orange/red color indicates ylide formation.[12]
-
Competitive Reaction: In a separate flame-dried, nitrogen-purged flask, dissolve this compound (0.5 mmol) and 4-ethynylbenzaldehyde (0.5 mmol) in anhydrous THF (10 mL).
-
Add the aldehyde solution to the ylide solution at room temperature. Stir the reaction mixture for 2 hours.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride (20 mL). Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture by ¹H NMR spectroscopy. The relative integration of the olefinic protons of the two different stilbene products will provide the ratio of the products, which directly correlates to the relative reactivity of the two aldehydes.
Protocol 2: Parallel Sonogashira Coupling Monitored by GC-MS
To compare the reactivity of the ethynyl group, two parallel Sonogashira coupling reactions can be performed under identical conditions and monitored over time using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
This compound
-
4-ethynylbenzaldehyde
-
Iodobenzene
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous toluene
-
Internal standard (e.g., dodecane)
Procedure:
-
Reaction Setup: In two separate, identical, flame-dried Schlenk flasks under an argon atmosphere, prepare the following reaction mixtures:
-
Flask A: this compound (1.0 mmol), iodobenzene (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), CuI (0.06 mmol), and dodecane (0.5 mmol) in anhydrous toluene (10 mL) and TEA (2 mL).
-
Flask B: 4-ethynylbenzaldehyde (1.0 mmol), iodobenzene (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), CuI (0.06 mmol), and dodecane (0.5 mmol) in anhydrous toluene (10 mL) and TEA (2 mL).
-
-
Reaction and Monitoring: Place both flasks in a preheated oil bath at 60 °C and start vigorous stirring. At regular time intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture.[13]
-
Sample Preparation for GC-MS: Immediately quench the aliquot with a small volume of saturated aqueous ammonium chloride and extract with diethyl ether. Pass the ether layer through a small plug of silica gel.
-
GC-MS Analysis: Analyze the samples by GC-MS. The formation of the coupled product relative to the internal standard will allow for the construction of reaction progress curves for both reactions.
-
Data Analysis: Plot the concentration of the product versus time for both reactions. The initial reaction rates can be determined from the slopes of these curves, providing a quantitative comparison of the reactivity of the two ethynyl compounds.
Conclusion and Outlook
The comparative analysis of this compound and 4-ethynylbenzaldehyde reveals distinct reactivity profiles stemming from the electronic influence of the ortho-fluoro substituent. Theoretical considerations, supported by data from analogous chemical systems, strongly suggest that the aldehyde functionality in this compound is significantly more electrophilic and, therefore, more reactive towards nucleophilic attack than that in 4-ethynylbenzaldehyde. This heightened reactivity can be advantageous in synthetic sequences where efficient and rapid carbonyl chemistry is desired.
Regarding the ethynyl group, the increased acidity of the terminal proton in this compound is predicted to enhance its reactivity in Sonogashira coupling reactions. The proposed experimental protocols provide a robust framework for empirically validating these predictions and quantifying the reactivity differences.
For the synthetic chemist, the choice between these two building blocks will depend on the specific transformation being targeted. This compound is the preferred substrate for reactions where enhanced electrophilicity of the aldehyde is beneficial. For Sonogashira couplings, it may also offer faster reaction kinetics. In contrast, 4-ethynylbenzaldehyde provides a less electronically perturbed system, which might be advantageous in multi-step syntheses where chemoselectivity is a primary concern. This guide serves as a foundational resource for making informed decisions in the strategic design and execution of complex organic syntheses.
References
-
O'Brien, C. J., et al. (2008). Recycling the Waste: The Development of a Catalytic Wittig Reaction. Angewandte Chemie International Edition, 48(37), 6836-6839. [Link]
-
Silva, L. G. V. A., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4930. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Organic Chemistry LibreTexts. (2021). 6: The Wittig Reaction (Experiment). [Link]
-
Hossain, M. A., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5199-5221. [Link]
-
Yamataka, H., et al. (1990). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry, 55(19), 5611–5615. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Al-Masum, M., & Kumaraswamy, G. (2005). Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Molecules, 10(11), 1413–1419. [Link]
-
ResearchGate. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? [Link]
-
University of Calgary. (2016). CHEM 331 Problem Set #3: Substituent Effects and LFERs. [Link]
-
Meier, M. A. R., et al. (2007). Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. Chemistry – A European Journal, 13(25), 7010-7019. [Link]
-
Wikipedia. (2024). Electrophilic aromatic directing groups. [Link]
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assessing the purity of synthesized 5-Ethynyl-2-fluorobenzaldehyde
An Objective Guide to the Purity Assessment of Synthesized 5-Ethynyl-2-fluorobenzaldehyde
For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. This compound, a key building block in the synthesis of complex molecular architectures for pharmaceuticals and advanced materials, presents a unique analytical challenge due to its combination of reactive functional groups: an aldehyde, a terminal alkyne, and a fluorinated aromatic ring.
This guide provides an in-depth comparison of orthogonal analytical techniques for the robust purity assessment of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring that every protocol is a self-validating system designed to deliver trustworthy and comprehensive results.
The Analytical Challenge: Potential Impurities in Synthesis
A robust purity assessment begins with understanding what you are looking for. The synthesis of this compound, often achieved via Sonogashira coupling between a di-substituted fluorobenzene (e.g., 5-bromo-2-fluorobenzaldehyde) and an acetylene source, can introduce several classes of impurities. Controlling the quality of starting materials is critical to ensuring the quality of the final active pharmaceutical ingredient (API)[1].
Common Impurity Classes:
-
Starting Materials: Unreacted 5-bromo- or 5-iodo-2-fluorobenzaldehyde.
-
Reaction Side-Products: Homocoupled di-alkyne species or products from premature deprotection of the alkyne.
-
Isomeric Impurities: Positional isomers, such as 3-ethynyl-2-fluorobenzaldehyde, can arise from non-specific synthesis and are often difficult to separate[1].
-
Degradation Products: The aldehyde functional group is susceptible to oxidation, leading to the formation of 5-ethynyl-2-fluorobenzoic acid. This is a common issue with benzaldehyde derivatives[2].
-
Residual Solvents: Solvents used in the reaction and purification (e.g., THF, toluene, DMF).
An Orthogonal Analytical Strategy
No single analytical technique can provide a complete purity profile. An orthogonal approach, using multiple methods that measure different chemical properties, is essential for a comprehensive and trustworthy assessment. This strategy ensures that impurities missed by one technique are detected by another.
Caption: Orthogonal workflow for comprehensive purity analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The First-Line Identity Check
Causality Behind the Choice: FT-IR is a rapid, non-destructive technique ideal for confirming the presence of key functional groups. For this specific molecule, it provides immediate evidence of the aldehyde, terminal alkyne, and aromatic substitution pattern, serving as a crucial first-pass identity test before more resource-intensive analyses are performed.
Expected Absorptions for this compound: The presence of a strong absorption between 1660–1770 cm⁻¹ is a clear indicator of a carbonyl group[3]. Conjugation to the aromatic ring lowers this frequency to around 1705 cm⁻¹[4]. Aldehydes also display characteristic C-H stretching absorptions around 2720 cm⁻¹ and 2820 cm⁻¹[3][4].
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Rationale for Identification |
| Terminal Alkyne | ≡C-H Stretch | ~3300 (strong, sharp) | Confirms the presence of the terminal ethynyl group. |
| Aromatic C-H | C-H Stretch | 3100-3000 | Indicates the aromatic backbone. |
| Aldehyde C-H | C-H Stretch | ~2820 and ~2720 | A highly diagnostic pair of peaks for the aldehyde proton[5]. |
| Alkyne C≡C | C≡C Stretch | ~2150 (weak to medium) | Confirms the carbon-carbon triple bond. |
| Aldehyde C=O | C=O Stretch | ~1700 | Strong absorption confirming the conjugated aldehyde carbonyl group[6]. |
| Aromatic C=C | C=C Stretch | ~1600, ~1480 | Indicates the benzene ring structure. |
| C-F Bond | C-F Stretch | ~1250 | Confirms the presence of the fluorine substituent. |
Experimental Protocol: FT-IR (Attenuated Total Reflectance - ATR)
-
Instrument Setup: Perform a background scan on the clean ATR crystal.
-
Sample Preparation: Place a small amount (1-2 mg) of the solid this compound or a single drop if liquid onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil and collect the spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Process the spectrum (e.g., baseline correction) and identify the key vibrational bands as listed in the table above. The absence of a broad O-H stretch around 3000 cm⁻¹ would indicate the absence of the carboxylic acid impurity.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
Causality Behind the Choice: HPLC coupled with a UV or Photodiode Array (PDA) detector is the industry-standard method for quantifying the purity of non-volatile organic compounds.[7] It excels at separating the target molecule from closely related impurities, such as the over-oxidized 5-ethynyl-2-fluorobenzoic acid or unreacted starting materials, providing a precise percentage purity value (% area).
Methodology: Reversed-Phase HPLC with UV Detection Reversed-phase chromatography, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is ideal for separating aromatic compounds of varying polarity.
Experimental Protocol: HPLC-UV/PDA
-
Instrumentation: High-Performance Liquid Chromatograph with a UV/PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program: A gradient elution is necessary to separate compounds with different polarities effectively.
-
0-5 min: 40% B
-
5-20 min: 40% to 90% B
-
20-25 min: Hold at 90% B
-
25-26 min: 90% to 40% B
-
26-30 min: Hold at 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or PDA scan from 200-400 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized material and dissolve in 1 mL of Acetonitrile:Water (1:1) to create a 1 mg/mL stock. Further dilute as necessary.
Data Interpretation:
| Compound | Expected Retention Time (min) | Rationale |
| 5-Ethynyl-2-fluorobenzoic acid | Earlier | More polar due to the carboxylic acid group, will elute faster. |
| This compound | Intermediate | Target compound with moderate polarity. |
| 5-Bromo-2-fluorobenzaldehyde | Later | Generally less polar than the alkyne-substituted compound, will have a longer retention time. |
The purity is calculated as the peak area of the main component divided by the total area of all peaks, expressed as a percentage. A high-purity sample should exhibit a single major peak with minimal secondary peaks.
Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Impurities
Causality Behind the Choice: GC-MS is unparalleled in its ability to separate and identify volatile and semi-volatile compounds.[8] For this analysis, its primary roles are to detect residual solvents from the synthesis and to provide definitive mass confirmation of the parent compound, corroborating the structural data from NMR. While some aldehydes may require derivatization to increase volatility[7], this compound (MW 148.13) is sufficiently volatile for direct analysis.
Experimental Protocol: GC-MS
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 min.
-
-
Injector: 250 °C, Split mode (e.g., 50:1).
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-350 amu.
-
Source Temperature: 230 °C.
-
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a high-purity solvent like dichloromethane or ethyl acetate.
Data Interpretation: The total ion chromatogram (TIC) will show peaks for all separated compounds. The mass spectrum for the main peak should show a molecular ion (M⁺) at m/z = 148, confirming the molecular weight of this compound. Earlier eluting peaks can be identified as residual solvents by matching their mass spectra to a library (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
Causality Behind the Choice: NMR is the most powerful technique for unambiguous structure elucidation. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon-hydrogen framework and confirms the position of the fluorine substituent, which is critical for identifying positional isomers.
¹H, ¹³C, and ¹⁹F NMR Analysis
Caption: Chemical structure with proton numbering for NMR assignment.
Expected Spectral Data (in CDCl₃):
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) | Rationale |
| ¹H NMR | H-a (Aldehyde) | ~10.3 | s (or d, small J) | Highly deshielded proton characteristic of aldehydes[4]. |
| H-b (Aromatic) | ~7.9 | dd, J ≈ 8, 2 Hz | Ortho to the aldehyde, showing ortho and meta coupling. | |
| H-c (Aromatic) | ~7.7 | ddd, J ≈ 8, 8, 2 Hz | Influenced by ortho F and aldehyde, and meta H. | |
| H-d (Aromatic) | ~7.2 | dd, J ≈ 8, 8 Hz | Coupled to ortho F and ortho H. | |
| H-e (Alkyne) | ~3.4 | s | Terminal alkyne proton. | |
| ¹³C NMR | Aldehyde C=O | ~188 | d, J ≈ 3 Hz | Carbonyl carbon, may show small coupling to fluorine. |
| Aromatic C-F | ~165 | d, J ≈ 260 Hz | Large one-bond C-F coupling constant is definitive. | |
| Aromatic C | ~135-115 | m | Complex region for other aromatic carbons. | |
| Alkyne C≡C | ~82, ~80 | m | Two distinct signals for the alkyne carbons. | |
| ¹⁹F NMR | Aromatic C-F | ~ -110 | m | Chemical shift is highly sensitive to the electronic environment; multiplicity arises from coupling to aromatic protons[9]. |
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F spectra on a 400 MHz or higher field NMR spectrometer.
-
Analysis: Integrate the ¹H NMR signals to confirm proton ratios. Assign peaks based on chemical shifts, multiplicities, and coupling constants. The presence of a single, sharp signal in the ¹⁹F spectrum at the expected chemical shift is strong evidence against the presence of positional isomers.
Comparative Summary of Techniques
| Technique | Primary Purpose | Strengths | Limitations |
| FT-IR | Identity | Fast, non-destructive, excellent for functional group confirmation. | Not quantitative, low sensitivity for minor impurities. |
| HPLC-UV | Purity Assay | Highly quantitative, excellent for non-volatile impurities, robust. | May not detect co-eluting impurities, requires reference standards for absolute quantification. |
| GC-MS | Volatiles & MW | Excellent for volatile impurities (solvents), confirms molecular weight. | Not suitable for non-volatile or thermally labile impurities. |
| NMR | Structure ID | Unambiguous structure confirmation, detects isomers, can be quantitative (qNMR). | Lower sensitivity than chromatographic methods, more complex data analysis. |
Conclusion
Assessing the purity of a critical building block like this compound demands a rigorous, multi-faceted approach. A preliminary identity check by FT-IR should be followed by quantitative analysis using a validated HPLC method to determine the primary purity value. GC-MS is essential for clearing the material of residual solvents and confirming its molecular weight. Finally, multinuclear NMR serves as the ultimate arbiter of structural integrity, providing definitive proof of identity and ensuring the absence of isomeric impurities. By integrating these orthogonal techniques, researchers can proceed with confidence, knowing their starting material is of the requisite quality for successful and reproducible synthetic outcomes.
References
-
Al-awar, J., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2146. Available from: [Link]
-
Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Available from: [Link]
-
Dela Cruz, A. L. N., et al. (2021). Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. Journal of Chemical Education, 98(11), 3624-3630. Available from: [Link]
-
Sajan, P. G., & Kumara, M. N. (2015). Rapid and highly efficient gas chromatographic method for the separation and determination of bromofluorobenzaldehydes with the application of low thermal mass technology (LTM). Analytical Methods, 7(18), 7575-7581. Available from: [Link]
-
Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. Available from: [Link]
-
Tully, D. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. OpenStax. Available from: [Link]
-
Rietjens, M., et al. (2001). Enzymatic Baeyer–Villiger Oxidation of Benzaldehydes. European Journal of Organic Chemistry, 2001(7), 1351-1358. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). GC/MS analysis for the reaction of benzaldehyde and o-diaminobenzene in DMAc at 160 8C. Available from: [Link]
-
Biego, G. H., et al. (2018). Development and validation of an HPLC method with fluorescence detection for the determination of fluorescent whitening agents migrating from plastic beverage cups. Food Additives & Contaminants: Part A, 35(8), 1634-1645. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Solvent screening for the extraction of aromatic aldehydes. Available from: [Link]
-
Dummies.com. (2016). How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. Available from: [Link]
-
ResearchGate. (2014). What are the optimal conditions for GC analysis of benzaldehyde?. Available from: [Link]
-
JoVE. (2023). Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones. Available from: [Link]
-
Autech Industry Co.,Limited. (n.d.). High-Purity 5-Chloro-2-fluorobenzaldehyde: Your Source for Reliable Synthesis. Available from: [Link]
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Safety Operating Guide
Personal protective equipment for handling 5-Ethynyl-2-fluorobenzaldehyde
A Researcher's Guide to Safely Handling 5-Ethynyl-2-fluorobenzaldehyde
As chemists and researchers, our primary responsibility extends beyond the pursuit of scientific discovery to ensuring a safe and secure laboratory environment for ourselves and our colleagues. The following guide provides essential safety and logistical information for the handling of this compound, a compound with significant potential in synthetic chemistry and drug development. This document is designed to be a practical resource, offering procedural guidance and explaining the rationale behind each safety recommendation.
Understanding the Hazards of this compound
This compound is an aromatic aldehyde that presents several potential hazards. Its reactivity, while valuable in synthesis, necessitates careful handling to mitigate risks. The primary hazards associated with this and similar compounds include:
-
Skin Irritation: Like many aldehydes, it can cause skin irritation upon contact.[1][2][3][4]
-
Serious Eye Irritation: Contact with the eyes can lead to serious irritation.[1][2][3][4]
-
Respiratory Irritation: Inhalation of vapors or dust may cause respiratory tract irritation.[1][2][4]
Given these hazards, a comprehensive approach to personal protective equipment (PPE) is crucial. The following sections will detail the necessary PPE and procedures for each stage of this compound's lifecycle in the laboratory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is contingent on a thorough risk assessment of the procedures being undertaken.[6] Minimal PPE for handling this compound includes chemical-resistant gloves, a lab coat or apron, safety goggles, and closed-toed shoes.[6]
Given the risk of serious eye irritation, appropriate eye protection is mandatory.
-
Safety Glasses with Side Shields: For handling small quantities in a well-ventilated area where the risk of splashing is low.
-
Chemical Goggles: Recommended when there is a higher risk of splashing or when handling larger quantities.[7]
-
Face Shield: Should be used in conjunction with chemical goggles when there is a significant risk of splashing, such as during transfers of large volumes or when the material is heated.[7]
Gloves are essential to prevent skin contact.[7]
-
Nitrile Gloves: Offer good resistance to a range of chemicals, including solvents, oils, and limited exposure to acids and bases, making them a suitable choice for handling this compound.[7] It is crucial to check for any signs of degradation or puncture.
-
Double Gloving: Consider wearing two pairs of nitrile gloves, especially for extended operations, to provide an additional layer of protection.
Always inspect gloves for tears or holes before use and wash your hands thoroughly after removing them.
A lab coat or chemical-resistant apron is necessary to protect against accidental spills and contamination of personal clothing.[6][7] For procedures with a higher risk of significant splashes, a chemical-resistant apron worn over a lab coat is recommended.
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8][9] If there is a potential for generating dust or aerosols, or if work cannot be conducted in a fume hood, appropriate respiratory protection, such as a NIOSH-approved respirator, may be necessary.[10]
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage. Wear appropriate PPE during this inspection.
-
Storage Location: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[4][8][9] An inert atmosphere, as recommended for this compound, is ideal.[5] The storage area should be clearly labeled.
-
Container Integrity: Keep the container tightly closed when not in use.[1][3][4][8][11]
-
Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the previous section before handling the chemical.
-
Weighing and Transfer: When weighing the solid, do so in a fume hood to minimize inhalation exposure. Use a spatula for transfers and avoid creating dust. For transfers of solutions, use a pipette or a syringe.
-
Spill Preparedness: Have a spill kit readily available. In case of a small spill, absorb the material with an inert absorbent such as sand or vermiculite and place it in a sealed container for disposal.[12]
-
Waste Segregation: All waste containing this compound, including empty containers, contaminated gloves, and absorbent materials, should be treated as hazardous waste.
-
Containerization: Collect waste in a clearly labeled, sealed container.
-
Disposal Procedure: Dispose of the hazardous waste through your institution's designated chemical waste disposal program.[1][2] Do not pour it down the drain.[4][13]
Summary of PPE Recommendations
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Not generally required |
| Weighing and Small-Scale Handling (<1g) in a Fume Hood | Safety Goggles | Nitrile Gloves | Lab Coat | Fume Hood |
| Larger Scale Handling (>1g) or Reactions in a Fume Hood | Chemical Goggles and Face Shield | Nitrile Gloves (consider double gloving) | Chemical-Resistant Apron over Lab Coat | Fume Hood |
| Spill Cleanup | Chemical Goggles and Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Chemical-Resistant Apron over Lab Coat | NIOSH-approved respirator may be necessary depending on spill size |
Decision-Making Workflow for PPE Selection
The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: A workflow diagram for selecting appropriate PPE when handling this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, minimizing risks while advancing their scientific objectives.
References
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- Thermo Fisher Scientific. (2009, May 19).
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- Santa Cruz Biotechnology. 2-Fluorobenzaldehyde.
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- Fisher Scientific.
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- University of Wisconsin-Madison Environment, Health & Safety. Use of 5-Ethynyl-2′-deoxyuridine, (EdU).
- Carl ROTH. Safety Data Sheet: 5-Ethynyl-2'-deoxyuridine (EdU).
- DC Fine Chemicals.
- Carl ROTH. (2025, March 10).
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- Achmem. This compound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
